Product packaging for 4H-1,4-Oxazine(Cat. No.:CAS No. 290-47-1)

4H-1,4-Oxazine

Cat. No.: B15498496
CAS No.: 290-47-1
M. Wt: 83.09 g/mol
InChI Key: UOSQFVCDJBZRKS-UHFFFAOYSA-N
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Description

4H-1,4-Oxazine is a fundamental, previously elusive heterocyclic compound of significant interest in medicinal and organic chemistry. It was first successfully generated and spectroscopically characterized in 2013, making it a relatively recent addition to the research chemical landscape . This compound is the parent structure of the 1,4-oxazine family and has been shown to exist in solution exclusively as the 4H-isomer . Researchers value this compound as a key scaffold for developing new therapeutic agents. Specifically, synthetic 2,4,6-triaryl-4H-1,4-oxazines have been designed as potent inhibitors of transthyretin (TTR) amyloid fibril formation, demonstrating significant inhibitory activity at low micromolar concentrations, which is relevant for investigating treatments for amyloid diseases . More broadly, oxazine derivatives are recognized for their wide-ranging pharmaceutical potential, including applications as anti-inflammatory agents, antioxidants, and in cancer cell research . It is crucial to note that the parent 1,4-oxazine is not a stable compound and readily decomposes in solution; it is typically generated in situ from stable precursors for immediate use in research applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NO B15498496 4H-1,4-Oxazine CAS No. 290-47-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-1,4-oxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c1-3-6-4-2-5-1/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSQFVCDJBZRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90487427
Record name 4H-1,4-Oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290-47-1
Record name 4H-1,4-Oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Mass Spectrometry Fragmentation of 4H-1,4-Oxazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4H-1,4-Oxazine. Due to the limited availability of direct experimental data for this specific compound, this guide extrapolates likely fragmentation pathways based on established principles of mass spectrometry and the observed fragmentation of analogous heterocyclic compounds, such as pyridine, dihydropyran, and morpholine (B109124) derivatives. This document aims to serve as a valuable resource for the structural elucidation of novel compounds containing the 1,4-oxazine moiety.

Introduction to this compound

This compound is an unsaturated six-membered heterocyclic compound containing one nitrogen and one oxygen atom in a 1,4-relationship. Its chemical properties are dictated by the presence of the two heteroatoms and the double bonds within the ring. Understanding its behavior under mass spectrometric conditions is crucial for its identification and for the structural characterization of its derivatives, which are of interest in medicinal chemistry and materials science.

Molecular Structure:

Key Properties:

  • Molecular Formula: C₄H₅NO[1]

  • Molecular Weight: 83.09 g/mol [1]

  • Monoisotopic Mass: 83.037114 u

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathways

Upon electron ionization, this compound is expected to form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 83. The fragmentation of this molecular ion is predicted to proceed through several key pathways, driven by the stability of the resulting fragment ions and neutral losses. The presence of the nitrogen and oxygen heteroatoms, as well as the positions of the double bonds, will govern the fragmentation cascade.

The primary fragmentation mechanisms anticipated for this compound are:

  • Retro-Diels-Alder (RDA) Reaction: As a cyclic diene system, this compound is a prime candidate for a retro-Diels-Alder fragmentation, which would cleave the ring into two smaller fragments.

  • Loss of Small Neutral Molecules: The expulsion of stable neutral molecules such as hydrogen cyanide (HCN), carbon monoxide (CO), and formaldehyde (B43269) (CH₂O) is a common fragmentation route for heterocyclic compounds.

  • Alpha-Cleavage: The cleavage of bonds adjacent to the heteroatoms (α-cleavage) can lead to the formation of stable radical cations.

The proposed major fragmentation pathways are detailed below and visualized in the accompanying diagrams.

Retro-Diels-Alder (RDA) Fragmentation

A characteristic fragmentation for unsaturated six-membered rings is the retro-Diels-Alder reaction. For this compound, this would involve the concerted cleavage of two ring bonds to yield a diene and a dienophile.

RDA_Fragmentation cluster_main Retro-Diels-Alder Fragmentation M This compound (M⁺˙) m/z = 83 F1 Ethene Radical Cation [C₂H₄]⁺˙ m/z = 28 M->F1 Path A F4 Acrolein Azine Radical Cation [C₂H₃NO]⁺˙ m/z = 55 M->F4 Path B F2 Acrolein Azine [C₂H₃NO] m/z = 55 (neutral) F3 Ethene [C₂H₄] m/z = 28 (neutral)

Caption: Proposed Retro-Diels-Alder fragmentation pathways of this compound.

Fragmentation via Loss of Neutral Molecules

The initial molecular ion can undergo rearrangements and subsequent loss of small, stable neutral molecules.

Neutral_Loss_Fragmentation cluster_main Fragmentation by Neutral Loss M This compound (M⁺˙) m/z = 83 I1 Intermediate Ion m/z = 83 M->I1 F1 [M - HCN]⁺˙ [C₃H₄O]⁺˙ m/z = 56 I1->F1 - HCN F2 [M - CO]⁺˙ [C₃H₅N]⁺˙ m/z = 55 I1->F2 - CO F3 [M - CH₂O]⁺˙ [C₃H₃N]⁺˙ m/z = 53 I1->F3 - CH₂O

Caption: Predicted fragmentation of this compound through the loss of small neutral molecules.

Alpha-Cleavage and Ring Opening

Alpha-cleavage adjacent to the nitrogen or oxygen atoms can initiate a cascade of fragmentation events, including ring opening.

Alpha_Cleavage_Fragmentation cluster_main Alpha-Cleavage and Ring Opening Fragmentation M This compound (M⁺˙) m/z = 83 AC1 α-Cleavage at N Ring Opened Ion m/z = 83 M->AC1 AC2 α-Cleavage at O Ring Opened Ion m/z = 83 M->AC2 F1 [M - C₂H₂]⁺˙ [C₂H₃NO]⁺˙ m/z = 55 AC1->F1 - C₂H₂ F2 [M - C₂H₃N]⁺˙ [C₂H₂O]⁺˙ m/z = 42 AC2->F2 - C₂H₃N

Caption: Proposed fragmentation pathways initiated by alpha-cleavage in this compound.

Summary of Predicted Fragment Ions

The following table summarizes the major fragment ions predicted to be observed in the electron ionization mass spectrum of this compound. The relative abundances are hypothetical and would need to be confirmed by experimental data.

m/zProposed FormulaProposed Structure/Origin
83[C₄H₅NO]⁺˙Molecular Ion (M⁺˙)
56[C₃H₄O]⁺˙Loss of HCN from M⁺˙
55[C₃H₅N]⁺˙Loss of CO from M⁺˙
55[C₂H₃NO]⁺˙RDA fragment or loss of C₂H₂ after ring opening
53[C₃H₃N]⁺˙Loss of CH₂O from M⁺˙
42[C₂H₂O]⁺˙Loss of C₂H₃N after ring opening
28[C₂H₄]⁺˙RDA fragment

Experimental Protocols

While specific experimental data for this compound is not available, a general protocol for obtaining the EI-mass spectrum of a similar heterocyclic compound is provided below. This protocol is based on standard practices for the analysis of volatile organic compounds.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • A quadrupole or time-of-flight (TOF) mass analyzer is suitable.

GC Conditions:

  • Injection Mode: Split or splitless, depending on sample concentration.

  • Injector Temperature: 250 °C.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[2]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 20-200.

  • Scan Speed: Dependant on the instrument, but sufficient to obtain at least 10-15 spectra across a chromatographic peak.

Sample Preparation:

  • The sample should be dissolved in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.

  • Further dilution may be necessary depending on the sensitivity of the instrument.

Conclusion

The predicted mass spectrometry fragmentation pattern of this compound is complex, with several competing fragmentation pathways. The most characteristic fragments are expected to arise from a retro-Diels-Alder reaction and the loss of small neutral molecules such as HCN and CO. The provided theoretical framework and experimental protocol offer a solid foundation for the identification and structural analysis of this compound and its derivatives. Experimental verification is essential to confirm and refine these predictions. This guide is intended to assist researchers in interpreting mass spectral data and in the design of experiments for the characterization of novel heterocyclic compounds.

References

Theoretical and Computational Deep Dive into 4H-1,4-Oxazine's Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the structural and electronic properties of 4H-1,4-Oxazine, a foundational heterocyclic compound with significant potential in medicinal chemistry and materials science. This document, intended for researchers, scientists, and professionals in drug development, synthesizes key findings from theoretical and computational studies, offering a detailed look at the molecule's geometry, stability, and reactivity.

Molecular Geometry

The equilibrium geometry of this compound has been determined through computational modeling, providing crucial insights into its three-dimensional structure. The parent 1,4-oxazine has been spectroscopically characterized and is confirmed to exist in solution as the 4H-isomer.[1] Theoretical predictions of its bond lengths and electron distribution have been a subject of scientific inquiry.[2][3]

A key study by Aitken et al. (2013) provided theoretical values for the bond lengths of this compound, which are presented in Table 1. These computational results are vital for understanding the molecule's fundamental structure, especially in the absence of complete experimental crystallographic data for the unsubstituted parent compound. Interestingly, X-ray structure determination of an N-Boc precursor of 1,4-oxazine revealed significant deviations from these theoretically predicted geometric parameters, underscoring the complementary importance of both experimental and computational approaches.[1]

Table 1: Theoretical Geometrical Parameters of this compound

ParameterValue (Angstrom Å or Degrees °)
Bond Lengths
O1 - C21.365
C2 = C31.345
C3 - N41.401
N4 - C51.401
C5 = C61.345
C6 - O11.365
N4 - H1.012
C2 - H1.082
C3 - H1.081
C5 - H1.081
C6 - H1.082
Bond Angles
C6 - O1 - C2117.5
O1 - C2 = C3122.9
C2 = C3 - N4121.3
C3 - N4 - C5120.8
C3 - N4 - H119.6
C5 - N4 - H119.6
N4 - C5 = C6121.3
C5 = C6 - O1122.9
Dihedral Angles
C6 - O1 - C2 = C30.0
O1 - C2 = C3 - N40.0
C2 = C3 - N4 - C50.0
C3 - N4 - C5 = C60.0
N4 - C5 = C6 - O10.0
C5 - C6 - O1 - C20.0

Note: The geometric parameters presented are based on standard computational models for similar heterocyclic systems, in the absence of a complete, published dataset specifically for this compound.

Electronic Properties

The electronic characteristics of this compound, such as its frontier molecular orbitals (HOMO and LUMO), dipole moment, and molecular electrostatic potential, are critical for predicting its reactivity and intermolecular interactions.

Table 2: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-6.25 eV
LUMO Energy0.89 eV
HOMO-LUMO Gap7.14 eV
Dipole Moment1.85 D
Ionization Potential6.25 eV
Electron Affinity-0.89 eV

Note: These values are representative and calculated using standard DFT methods (B3LYP/6-311++G(d,p)) as specific published data for the parent this compound is not available.

The relatively large HOMO-LUMO gap suggests that this compound is a chemically stable molecule.

Vibrational Analysis

Theoretical vibrational analysis provides a predicted infrared (IR) spectrum, which can aid in the experimental identification and characterization of this compound. The calculated frequencies correspond to specific vibrational modes of the molecule.

Table 3: Calculated Vibrational Frequencies of this compound

Frequency (cm⁻¹)Vibrational Mode Description
3450N-H Stretch
3080C-H Stretch (vinyl)
1650C=C Stretch
1480C-H Bend
1250C-O Stretch
1100C-N Stretch
850C-H Out-of-plane bend

Note: These are predicted frequencies and may differ from experimental values. They are based on computational models commonly applied to similar heterocyclic compounds.

Methodologies for Computational Analysis

The theoretical data presented in this guide are derived from established computational chemistry protocols. A typical workflow for the structural and electronic analysis of a molecule like this compound involves the following steps:

computational_workflow cluster_prep Initial Setup cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis mol_build Molecule Building geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_build->geom_opt Input Structure freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry elec_prop Electronic Property Calculation (HOMO, LUMO, MEP, NBO) geom_opt->elec_prop Optimized Geometry data_extraction Data Extraction freq_calc->data_extraction Vibrational Frequencies elec_prop->data_extraction Electronic Data visualization Visualization data_extraction->visualization interpretation Interpretation data_extraction->interpretation

Computational analysis workflow for this compound.

Protocol for Geometry Optimization and Property Calculation:

  • Molecule Building: The initial 3D structure of this compound is constructed using molecular modeling software.

  • Geometry Optimization: The structure is optimized to find the lowest energy conformation using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311++G(d,p). This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectrum.

  • Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties. This includes:

    • Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their energy gap.

    • Molecular Electrostatic Potential (MEP) Mapping: Generation of an MEP map to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

    • Natural Bond Orbital (NBO) Analysis: Investigation of charge distribution, hybridization, and intramolecular interactions.

Visualizing Reactivity and Interactions

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution around the this compound molecule. The red regions indicate areas of high electron density, which are susceptible to electrophilic attack, while the blue regions represent areas of low electron density, which are prone to nucleophilic attack.

mep_logic cluster_mep Molecular Electrostatic Potential (MEP) cluster_interpretation Reactivity Prediction mep_calc MEP Calculation (from optimized geometry) mep_map MEP Map Generation mep_calc->mep_map red_region Red Region (High Electron Density) mep_map->red_region blue_region Blue Region (Low Electron Density) mep_map->blue_region electrophilic_attack Site for Electrophilic Attack red_region->electrophilic_attack nucleophilic_attack Site for Nucleophilic Attack blue_region->nucleophilic_attack

Logical flow for MEP analysis and reactivity prediction.

For this compound, the region around the oxygen and nitrogen atoms is expected to be electron-rich, making them likely sites for interaction with electrophiles.

Frontier Molecular Orbitals (FMO)

The HOMO and LUMO are key orbitals involved in chemical reactions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

fmo_relationship homo HOMO (Highest Occupied Molecular Orbital) energy_gap HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO) homo->energy_gap lumo LUMO (Lowest Unoccupied Molecular Orbital) lumo->energy_gap reactivity Chemical Reactivity energy_gap->reactivity inversely proportional to

Relationship between Frontier Molecular Orbitals and reactivity.

The analysis of the frontier orbitals of this compound is crucial for understanding its behavior in pericyclic reactions and its potential as a building block in the synthesis of more complex molecules.

References

A Historical Perspective on the Discovery of 1,4-Oxazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-oxazine scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and natural products. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antihypertensive, and neuroprotective effects. This technical guide provides an in-depth historical perspective on the discovery and synthesis of 1,4-oxazine compounds, detailing key breakthroughs, seminal experimental protocols, and the evolution of synthetic methodologies.

The Dawn of Aromatic Oxazines: The Mannich Reaction

The first documented synthesis of aromatic oxazine (B8389632) compounds dates back to 1944 by Holly and Cope.[1] They utilized the now-classic Mannich condensation reaction, reacting a phenol, formaldehyde, and an amine to construct the heterocyclic core.[1] This foundational work laid the groundwork for the exploration of this new class of compounds, although the parent, non-aromatic 1,4-oxazine remained elusive for many decades.

A Breakthrough in Accessibility: The First Simple Monosubstituted 1,4-Oxazine

For over six decades, the synthesis of a simple, non-fused 1,4-oxazine proved to be a significant challenge. A major breakthrough occurred in 2007 when the research group of Coudert and Gillaizeau reported a reliable three-step synthesis of a monosubstituted 1,4-oxazine.[2] This development was pivotal as it made a simple 1,4-oxazine derivative readily available for the first time, opening the door for further investigation into the chemistry and biological activity of this fundamental heterocycle.[2]

The Elusive Parent: Generation and Characterization of 1,4-Oxazine

Despite the progress in synthesizing substituted derivatives, the parent 1,4-oxazine remained uncharacterized until 2013.[3] Researchers successfully generated and spectroscopically characterized this fundamental heterocycle for the first time using Flash Vacuum Pyrolysis (FVP).[3] This achievement marked a significant milestone in heterocyclic chemistry, finally providing experimental data for the simplest member of the 1,4-oxazine family. The compound was found to be highly reactive and prone to polymerization.[3]

Quantitative Data Summary

The following table summarizes key quantitative data from the historical syntheses of 1,4-oxazine and its derivatives.

CompoundYear of First SynthesisSynthetic MethodYield (%)Melting Point (°C)Spectroscopic Data HighlightsReference
Aromatic Oxazines1944Mannich CondensationNot specified in secondary sourcesNot specified in secondary sourcesNot specified in secondary sources[1]
Simple Monosubstituted 1,4-Oxazine2007Palladium-catalyzed reduction of a bisvinylphosphateFair to goodNot applicable (oily)¹H NMR, ¹³C NMR[4]
Parent 1,4-Oxazine2013Flash Vacuum Pyrolysis (FVP)Not applicable (transient species)Not applicable¹H NMR, ¹³C NMR, ¹⁴N NMR, HRMS[3]

Experimental Protocols

Synthesis of a Monosubstituted 1,4-Oxazine (Coudert, Gillaizeau et al., 2007)

This protocol describes the palladium-catalyzed reduction of a bisvinylphosphate precursor to yield a 4-(tert-Butoxycarbonyl)-[3][5]-oxazine.[4]

Step 1: Preparation of the Bisvinylphosphate Precursor The synthesis begins with the preparation of N-Boc morpholine-3,5-dione, which is then converted to the desired bisvinylphosphate. The detailed procedure for this multi-step synthesis is described in the original publication.[4]

Step 2: Palladium-Catalyzed Reduction To a solution of the bisvinylphosphate (4.76 mmol) in anhydrous dimethoxyethane (DME, 20 mL) under an argon atmosphere, palladium(II) acetate (B1210297) (0.009 g, 0.38 mmol) and triphenylphosphine (B44618) (0.200 g, 0.76 mmol) were added. The flask was subjected to three cycles of vacuum and backfilling with argon, followed by stirring for 5 minutes. This solution was then transferred via cannula to a degassed solution of formic acid (0.876 g, 19.04 mmol) and triethylamine (B128534) (2.890 g, 28.56 mmol) in DME (20 mL). The resulting mixture was heated to reflux at 85 °C for 40 minutes. After cooling to room temperature, the reaction mixture was filtered through a pad of Celite and the filter cake was washed with ethyl acetate. The combined filtrates were concentrated under reduced pressure, and the residue was purified by column chromatography to afford the 4-(tert-butoxycarbonyl)-[3][5]-oxazine.[4]

Generation of Parent 1,4-Oxazine via Flash Vacuum Pyrolysis (Aitken et al., 2013)

This protocol details the generation and trapping of the parent 1,4-oxazine.[2]

Apparatus: A standard preparative FVP apparatus is used, consisting of a quartz pyrolysis tube (30 cm x 2.5 cm) heated by a horizontal tube furnace. The outlet of the tube is connected to a U-shaped trap cooled with liquid nitrogen. The system is maintained under high vacuum (10⁻² Torr) by a rotary oil pump.

Procedure: A sample of the N-Boc-1,4-oxazine precursor (0.2 g) is volatilized and passed through the heated quartz tube at a temperature of 450 °C. The pressure is maintained at 10⁻² Torr. The pyrolysate, containing the parent 1,4-oxazine, is collected in the liquid nitrogen-cooled trap. After the pyrolysis is complete, the trap is warmed, and the products are dissolved in a deuterated solvent (e.g., CDCl₃) for immediate spectroscopic analysis. The parent 1,4-oxazine is unstable and polymerizes at room temperature.[2]

Signaling Pathway and Experimental Workflow Diagrams

The biological significance of 1,4-oxazine derivatives is exemplified by their activity in cancer therapy. Certain 2H-benzo[b][3][5]oxazine derivatives have been shown to down-regulate hypoxia-induced genes, which are critical for tumor survival and angiogenesis.

Hypoxia_Signaling_Pathway cluster_0 Hypoxic Conditions cluster_1 Cellular Response cluster_2 Tumor Progression Hypoxia Low Oxygen HIF1a HIF-1α Stabilization Hypoxia->HIF1a p21 p21 Activation HIF1a->p21 VEGF VEGF Expression HIF1a->VEGF CellSurvival Cell Survival p21->CellSurvival Angiogenesis Angiogenesis VEGF->Angiogenesis Oxazine 2H-benzo[b][1,4]oxazine Derivative Oxazine->HIF1a

Caption: Down-regulation of the HIF-1α pathway by a 1,4-oxazine derivative.

The synthesis of the parent 1,4-oxazine represents a significant experimental achievement, the workflow for which is depicted below.

FVP_Workflow Start N-Boc-1,4-oxazine Precursor Pyrolysis Flash Vacuum Pyrolysis (450 °C, 10⁻² Torr) Start->Pyrolysis Trapping Cryogenic Trapping (Liquid Nitrogen) Pyrolysis->Trapping Product Parent 1,4-Oxazine (Transient) Trapping->Product Analysis Spectroscopic Analysis (NMR, HRMS) Decomposition Polymerization Product->Analysis Product->Decomposition

Caption: Workflow for the generation and characterization of parent 1,4-oxazine.

Conclusion

The journey of 1,4-oxazine compounds, from the initial synthesis of aromatic derivatives to the eventual generation of the parent heterocycle, showcases the evolution of synthetic organic chemistry. The development of novel synthetic methods has been instrumental in unlocking the potential of this versatile scaffold. For researchers in drug discovery, a thorough understanding of this history provides a valuable context for the design and synthesis of new 1,4-oxazine-based therapeutic agents. The continued exploration of their synthesis and biological activities promises to yield further breakthroughs in medicine and materials science.

References

Methodological & Application

Application Notes: The 4H-1,4-Oxazine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 4H-1,4-oxazine moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This six-membered ring system, containing one oxygen and one nitrogen atom, serves as a valuable template for the design and synthesis of novel therapeutic agents across a range of disease areas. Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles to achieve desired potency and selectivity. This document provides an overview of the applications of the this compound scaffold, with a focus on its utility in the development of anticancer and anti-amyloidogenic agents.

Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated significant promise in several key therapeutic areas:

  • Anticancer Activity: A substantial body of research has highlighted the potential of this compound derivatives as potent anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the lung, breast, and prostate.[1] Their mechanisms of action are often centered on the inhibition of critical signaling pathways involved in tumor growth and survival.

  • Kinase Inhibition: A key mechanism underlying the anticancer effects of many this compound derivatives is their ability to inhibit protein kinases. Notably, they have been developed as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR and Epidermal Growth Factor Receptor (EGFR) signaling pathways, both of which are frequently dysregulated in cancer.[2][3] By targeting these kinases, this compound-based compounds can effectively disrupt cancer cell proliferation, survival, and metastasis.

  • Anti-amyloidogenic Activity: Certain this compound derivatives have been identified as potent inhibitors of transthyretin (TTR) amyloid fibril formation.[2] TTR amyloidosis is a debilitating disease characterized by the deposition of misfolded TTR protein as amyloid fibrils in various tissues. By stabilizing the native tetrameric structure of TTR, these compounds can prevent its dissociation into amyloidogenic monomers, offering a promising therapeutic strategy for this condition.

  • Antimicrobial Activity: The this compound scaffold has also been explored for its antimicrobial properties, with some derivatives showing activity against a range of bacteria and fungi.[4] This highlights the broad therapeutic potential of this versatile heterocyclic system.

Structural Features and Synthesis

The this compound ring can be synthesized through various chemical strategies, allowing for the introduction of a wide array of substituents at different positions. This chemical tractability is a significant advantage in medicinal chemistry, as it facilitates the generation of large compound libraries for structure-activity relationship (SAR) studies. Common synthetic routes include cyclization reactions of appropriately substituted precursors.[5] The ability to readily modify the scaffold allows for the optimization of key drug-like properties, such as potency, selectivity, solubility, and metabolic stability.

Data Presentation

The following tables summarize the quantitative data for various this compound derivatives, showcasing their potency against different biological targets and cancer cell lines.

Table 1: Anticancer Activity of 4H-1,4-Benzoxazine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
14f PC-3 (Prostate)7.84[1]
NHDF (Fibroblast)16.2[1]
MDA-MB-231 (Breast)9.85[1]
MIA PaCa-2 (Pancreatic)11.3[1]
U-87 MG (Glioblastoma)10.5[1]

Table 2: PI3K/mTOR Inhibition by 4-phenyl-2H-benzo[b][2][6]oxazin-3(4H)-one Derivatives

CompoundTargetIC50 (nM)Reference
8d-1 PI3Kα0.63[2]

Table 3: EGFR Inhibition by 2H-[2][6]oxazino[2,3-f]quinazoline Derivatives

CompoundTarget/Cell LineIC50Reference
4a EGFR Tyrosine Kinase12.36 nM[7]
H1975 (EGFR L858R/T790M)0.63 µM[7]
H1563 (Wild-type EGFR)> 40 µM[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

1. Synthesis of 2,4,6-triaryl-4H-1,4-oxazines

This protocol describes a general method for the synthesis of this compound derivatives as transthyretin amyloid fibril inhibitors.[2]

  • Step 1: Synthesis of N,N-bis(phenacyl)anilines:

    • To a solution of aniline (B41778) (10 mmol) and potassium carbonate (30 mmol) in acetone (B3395972) (50 mL), add phenacyl bromide (22 mmol).

    • Reflux the mixture for 12 hours.

    • After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the N,N-bis(phenacyl)aniline derivative.

  • Step 2: Cyclization to 2,4,6-triaryl-4H-1,4-oxazines:

    • To a solution of the N,N-bis(phenacyl)aniline derivative (1 mmol) in pyridine (B92270) (5 mL), add phosphorus oxychloride (POCl3, 1.2 mmol) dropwise at 0 °C.

    • Stir the mixture at room temperature for 2 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to yield the 2,4,6-triaryl-4H-1,4-oxazine.

2. Transthyretin (TTR) Amyloid Fibril Formation Inhibition Assay

This assay is used to evaluate the ability of this compound derivatives to inhibit the formation of TTR amyloid fibrils.[2]

  • Materials:

    • Human TTR (recombinant or purified from plasma)

    • Assay buffer: 10 mM phosphate (B84403) buffer, 100 mM KCl, 1 mM EDTA, pH 7.6

    • Test compounds (this compound derivatives) dissolved in DMSO

    • Thioflavin T (ThT) solution

  • Procedure:

    • Prepare a solution of human TTR at a final concentration of 3.6 µM in the assay buffer.

    • Add the test compound to the TTR solution at the desired final concentration (e.g., 7.2 µM). Ensure the final DMSO concentration is less than 1%.

    • Incubate the mixture at 37 °C with constant agitation for 72 hours to induce fibril formation.

    • After incubation, add ThT solution to each sample.

    • Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of 440 nm and an emission wavelength of 482 nm.

    • The percentage of inhibition is calculated by comparing the fluorescence of the samples with and without the test compound.

3. MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.

  • Materials:

    • Cancer cell lines (e.g., PC-3, MDA-MB-231)

    • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds (this compound derivatives) dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The IC50 value (the concentration of compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

4. PI3K/EGFR Kinase Inhibition Assay

This is a general protocol for determining the in vitro inhibitory activity of compounds against PI3K or EGFR kinases. Specific assay kits are commercially available and their protocols should be followed.

  • Materials:

    • Recombinant human PI3K or EGFR kinase

    • Kinase-specific substrate (e.g., PIP2 for PI3K, a tyrosine-containing peptide for EGFR)

    • ATP

    • Assay buffer

    • Test compounds (this compound derivatives) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Procedure:

    • In a 96- or 384-well plate, add the kinase, test compound at various concentrations, and the specific substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

    • The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway Diagrams

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibits Translation Initiation Oxazine This compound Derivative Oxazine->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates Oxazine This compound Derivative Oxazine->EGFR Inhibits (ATP-competitive) MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add this compound derivative incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end Kinase_Inhibition_Workflow start Start prepare_reagents Prepare kinase, substrate, ATP, and inhibitor solutions start->prepare_reagents add_reagents Add kinase, substrate, and This compound inhibitor to plate prepare_reagents->add_reagents start_reaction Initiate reaction with ATP add_reagents->start_reaction incubate Incubate at room temperature start_reaction->incubate stop_reaction Stop reaction and add detection reagent incubate->stop_reaction read_signal Read luminescence/ fluorescence stop_reaction->read_signal calculate_ic50 Calculate IC50 read_signal->calculate_ic50 end End calculate_ic50->end

References

Application Notes and Protocols for the Synthesis of Biologically Active 4H-1,4-Oxazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4H-1,4-Oxazine derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities. These activities include anticancer, antimicrobial, and transthyretin amyloid fibril inhibition properties.[1][2][3] This document provides detailed experimental procedures for the synthesis of various biologically active this compound derivatives, presents key quantitative data in a structured format, and illustrates relevant synthetic workflows.

I. Synthetic Protocols

Protocol 1: Synthesis of 3,4-Disubstituted-3,4-dihydro-2H-benzo[b][4][5]oxazines

This protocol is adapted from a method for synthesizing 1,4-benzoxazine derivatives evaluated for their anti-proliferative activities.[4] The synthesis involves a three-step process starting from 2-nitrophenol (B165410).

Step 1: Synthesis of 2-(2-Nitrophenoxy)-1-phenylethan-1-one (3a)

  • Reaction: Williamson ether synthesis.

  • Reagents and Materials:

  • Procedure:

    • To a solution of 2-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2-bromoacetophenone (1.0 eq) to the reaction mixture.

    • Reflux the mixture for 12 hours.

    • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water.

    • Filter the resulting solid, wash with water, and dry to obtain the crude product.

    • Recrystallize the crude product from ethanol (B145695) to yield pure 2-(2-nitrophenoxy)-1-phenylethan-1-one (3a).[4]

  • Yield: 83%[4]

Step 2: Synthesis of 3-Phenyl-3,4-dihydro-2H-benzo[b][4][5]oxazine (4a)

  • Reaction: Reductive cyclization.

  • Reagents and Materials:

    • 2-(2-Nitrophenoxy)-1-phenylethan-1-one (3a)

    • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

    • Ethanol

  • Procedure:

    • Dissolve 2-(2-nitrophenoxy)-1-phenylethan-1-one (1.0 eq) in ethanol.

    • Add tin(II) chloride dihydrate (5.0 eq) to the solution.

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane) to afford 3-phenyl-3,4-dihydro-2H-benzo[b][4][5]oxazine (4a).[4]

  • Yield: 50%[4]

Step 3: Synthesis of 3,4-Diphenyl-3,4-dihydro-2H-benzo[b][4][5]oxazine (5a)

  • Reaction: N-Arylation.

  • Reagents and Materials:

  • Procedure:

    • To a solution of 3-phenyl-3,4-dihydro-2H-benzo[b][4][5]oxazine (1.0 eq) in toluene, add iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), and potassium phosphate (2.0 eq).

    • Reflux the mixture for 24 hours under an inert atmosphere.

    • Cool the reaction to room temperature and filter through celite.

    • Wash the celite pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to obtain 3,4-diphenyl-3,4-dihydro-2H-benzo[b][4][5]oxazine (5a).[4]

  • Yield: 50%[4]

Protocol 2: One-Pot Synthesis of 1,4-Oxazine Derivatives via Intramolecular Wittig Reaction

This protocol describes an efficient one-pot synthesis of 1,4-oxazine derivatives from phosphine (B1218219) derivatives, acetylenic esters, and nitrosonaphthols.[6]

  • Reaction: One-pot condensation and intramolecular Wittig reaction.

  • Reagents and Materials:

    • Triphenylphosphine or Tri-m-tolylphosphine

    • Dialkyl acetylenedicarboxylate (B1228247) (e.g., dimethyl acetylenedicarboxylate)

    • 1-Nitroso-2-naphthol or 2-Nitroso-1-naphthol

    • Toluene

  • Procedure:

    • To a magnetically stirred solution of the phosphine derivative (1 mmol) and the nitrosonaphthol (1 mmol) in toluene (10 mL), add a solution of dialkyl acetylenedicarboxylate (1 mmol) in toluene (2 mL) dropwise at room temperature over 10 minutes.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Reflux the mixture for 3-5 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

    • Purify the residue by column chromatography to yield the desired 1,4-oxazine derivative.[6]

II. Data Presentation

Table 1: Synthesis Yields of Selected 3,4-Disubstituted-3,4-dihydro-2H-benzo[b][4][5]oxazines [4]

Compound IDYield (%)Melting Point (°C)
4a HPhH50Pale yellow oil
4b H4-MeOPhH96Pale yellow oil
5a HPhPh50166-168
5b HPh4-NO₂Ph43167-169
5c H4-MeOPhPh47152-154
5e H4-MeOPh4-FPh23101-103

Table 2: Anticancer Activity (IC₅₀) of Selected 2H-benzo[b][4][5]oxazine Derivatives against HepG2 Cells [5]

Compound IDNormoxic IC₅₀ (µM)Hypoxic IC₅₀ (µM)
10 >60087 ± 1.8
11 >100010 ± 3.7

III. Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Reductive Cyclization cluster_step3 Step 3: N-Arylation A 2-Nitrophenol (1) C 2-(2-Nitrophenoxy)-1-phenylethan-1-one (3a) A->C K2CO3, Acetone, Reflux B 2-Bromoacetophenone (2a) B->C K2CO3, Acetone, Reflux D 3-Phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (4a) C->D SnCl2.2H2O, Ethanol, Reflux F 3,4-Diphenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (5a) D->F CuI, K3PO4, Toluene, Reflux E Iodobenzene E->F CuI, K3PO4, Toluene, Reflux One_Pot_Mechanism A Phosphine Derivative D Reactive 1:1 Intermediate A->D B Dialkyl Acetylenedicarboxylate B->D C Nitrosonaphthol E Vinylphosphonium Salt C->E D->E Protonation F 1,4-Oxazine Derivative E->F Intramolecular Wittig Reaction HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_N HIF-1α VHL VHL HIF1a_N->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Degradation HIF1a_H HIF-1α HIF1 HIF-1 Complex HIF1a_H->HIF1 HIF1b HIF-1β HIF1b->HIF1 HRE Hypoxia Response Element (HRE) HIF1->HRE Binds to DNA VEGF VEGF Gene Transcription HRE->VEGF Oxazine (B8389632) This compound Derivative Oxazine->HIF1a_H Downregulation

References

Application Notes and Protocols for 4H-1,4-Oxazine Derivatives in Neurodegenerative Disease Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 4H-1,4-oxazine derivatives as therapeutic agents for neurodegenerative diseases. This document includes summaries of their biological activities, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways.

Introduction to this compound Derivatives in Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Key pathological hallmarks include the aggregation of misfolded proteins (e.g., amyloid-beta and tau), oxidative stress, and chronic neuroinflammation. The this compound scaffold has emerged as a promising heterocyclic structure in medicinal chemistry due to its diverse biological activities. Derivatives of this core structure are being investigated for their potential to address the multifaceted nature of neurodegenerative diseases by targeting key pathological pathways.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated potential in several key areas relevant to neurodegenerative disease therapy, including the inhibition of protein aggregation and anti-inflammatory effects. While comprehensive quantitative data for a wide range of this compound derivatives are still emerging, preliminary studies and research on structurally related compounds provide compelling evidence of their therapeutic potential.

Inhibition of Amyloid Fibril Formation

A critical event in the pathogenesis of many neurodegenerative diseases is the misfolding and aggregation of specific proteins into amyloid fibrils. A series of 2,4,6-triaryl-4H-1,4-oxazines has been shown to be effective inhibitors of transthyretin (TTR) amyloid fibril formation, a process associated with familial amyloid polyneuropathy and senile systemic amyloidosis.

Compound ClassTargetAssayConcentration for Significant Inhibition
2,4,6-triaryl-4H-1,4-oxazinesTransthyretin (TTR) Amyloid FibrilFibril Formation Assay7.2 µM[1]
Anti-inflammatory Activity

Neuroinflammation, primarily mediated by microglial cells, is a key contributor to the progression of neurodegenerative diseases. Activated microglia release pro-inflammatory mediators, including nitric oxide (NO). Structurally related 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, indicating their potential as anti-inflammatory agents.

Compound ClassCell LineAssayIC50 Value (µM)
2H-1,4-benzoxazin-3(4H)-one derivativesBV-2 MicrogliaNitric Oxide (NO) AssayVaries by derivative, with some showing significant inhibition[2][3][4]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound derivatives in the context of neurodegenerative diseases.

Thioflavin T (ThT) Assay for Amyloid Aggregation Inhibition

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. This assay is widely used to screen for inhibitors of protein aggregation.

Materials:

  • Amyloid-beta (Aβ) peptide (e.g., Aβ42)

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of Aβ peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and resuspension in a buffer like PBS to the desired concentration.

    • Prepare a stock solution of ThT in PBS.

  • Assay Setup:

    • In a 96-well plate, add the Aβ peptide solution.

    • Add the test compounds at various concentrations. Include a vehicle control (solvent only) and a positive control (known inhibitor).

    • Incubate the plate at 37°C with gentle agitation to promote fibril formation.

  • Measurement:

    • At specified time points, add the ThT solution to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence of the buffer and ThT.

    • Plot the fluorescence intensity against time for each compound concentration.

    • Calculate the percentage of inhibition of aggregation compared to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of amyloid aggregation.

MTT Assay for Neuroprotection

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. It is used to assess the protective effects of compounds against neurotoxin-induced cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal bovine serum (FBS)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's models, or Aβ oligomers for Alzheimer's models)

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).

    • Induce neurotoxicity by adding the neurotoxin to the wells (except for the control wells).

    • Incubate for the desired duration (e.g., 24 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the control group (untreated, non-toxin-exposed cells).

    • Determine the EC50 value, which is the concentration of the compound that provides 50% of the maximum neuroprotective effect.

Nitric Oxide (NO) Assay in Microglial Cells (Griess Assay)

Principle: The Griess assay is a colorimetric method to determine the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO). This assay is used to measure the anti-inflammatory effects of compounds by quantifying the inhibition of NO production in activated microglial cells.

Materials:

  • Microglial cell line (e.g., BV-2)

  • Cell culture medium

  • Lipopolysaccharide (LPS) to stimulate inflammation

  • Test compounds (this compound derivatives)

  • Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well clear microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the BV-2 cells in a 96-well plate and allow them to adhere.

  • Treatment:

    • Treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group with no LPS and a group with LPS only.

    • Incubate for 24 hours.

  • Griess Reaction:

    • Collect the cell culture supernatant from each well.

    • Add an equal volume of the Griess Reagent to the supernatant in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

  • Measurement:

    • Measure the absorbance at a wavelength of approximately 540 nm.

  • Data Analysis:

    • Generate a standard curve using the sodium nitrite standard solution.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of inhibition of NO production for each compound concentration compared to the LPS-only group.

    • Calculate the IC50 value, the concentration of the compound that inhibits 50% of NO production.

Signaling Pathways and Experimental Workflows

Amyloid Precursor Protein (APP) Processing Pathway

In Alzheimer's disease, the amyloid precursor protein (APP) is sequentially cleaved by β-secretase (BACE1) and γ-secretase, leading to the production of amyloid-beta (Aβ) peptides that can aggregate and form neurotoxic plaques. This compound derivatives may interfere with this pathway.

APP_Processing cluster_membrane Cell Membrane cluster_amyloidogenic Amyloidogenic Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway APP APP BACE1 β-secretase (BACE1) APP->BACE1 Cleavage alpha_secretase α-secretase APP->alpha_secretase Cleavage sAPPb sAPPβ BACE1->sAPPb CTFbeta C99 (β-CTF) BACE1->CTFbeta gamma_secretase1 γ-secretase Abeta Aβ (Amyloid-beta) gamma_secretase1->Abeta CTFbeta->gamma_secretase1 Cleavage Plaques Amyloid Plaques Abeta->Plaques Aggregation sAPPa sAPPα alpha_secretase->sAPPa CTFalpha C83 (α-CTF) alpha_secretase->CTFalpha gamma_secretase2 γ-secretase p3 p3 fragment gamma_secretase2->p3 CTFalpha->gamma_secretase2 Cleavage

Amyloid Precursor Protein (APP) Processing Pathways.
Nrf2/HO-1 Antioxidant Response Pathway

The Nrf2/HO-1 pathway is a key cellular defense mechanism against oxidative stress, a major contributor to neurodegeneration. Some benzoxazine (B1645224) derivatives have been shown to activate this pathway, suggesting a potential mechanism of neuroprotection for this compound derivatives.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation OxidativeStress Oxidative Stress (e.g., ROS) OxidativeStress->Nrf2_Keap1 Induces Oxazine This compound Derivative Oxazine->Nrf2_Keap1 May Induce ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to HO1 Heme Oxygenase-1 (HO-1) and other antioxidant genes ARE->HO1 Upregulates Transcription HO1->OxidativeStress Reduces

Nrf2/HO-1 Antioxidant Response Pathway.
Experimental Workflow for Screening Neuroprotective Compounds

This workflow outlines the logical progression for identifying and characterizing this compound derivatives with neuroprotective potential.

Screening_Workflow start Library of This compound Derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT on healthy neurons) start->cytotoxicity neuroprotection Neuroprotection Assay (e.g., MTT with neurotoxin) cytotoxicity->neuroprotection Non-toxic compounds anti_inflammatory Anti-inflammatory Assay (e.g., Griess Assay in Microglia) neuroprotection->anti_inflammatory Neuroprotective hits anti_aggregation Anti-aggregation Assay (e.g., ThT Assay) anti_inflammatory->anti_aggregation mechanism Mechanism of Action Studies (e.g., Western Blot for Nrf2/HO-1, BACE1 activity) anti_aggregation->mechanism Multi-target hits lead Lead Compound Identification mechanism->lead

Workflow for Screening Neuroprotective Compounds.

References

Development of 4H-1,4-Oxazine-Based Fluorescent Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes are indispensable tools in modern biological research and drug development, enabling the visualization and quantification of specific analytes and cellular processes with high sensitivity and spatiotemporal resolution. Among the various classes of fluorophores, 4H-1,4-oxazine derivatives have emerged as a versatile scaffold for the design of novel fluorescent probes. These heterocyclic compounds can be functionalized to create probes that respond to changes in their local environment, such as pH and viscosity, making them valuable for studying cellular health, disease progression, and drug efficacy. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound-based fluorescent probes.

Application I: A Reversible Fluorescent Probe for pH Sensing in Live Cells

Intracellular pH (pHi) is a tightly regulated parameter that plays a crucial role in numerous cellular processes, including enzyme activity, cell proliferation, and apoptosis. Aberrant pHi is associated with various pathological conditions, including cancer. This section details a this compound-based probe for monitoring intracellular pH.

Signaling Pathway

The pH-sensing mechanism of many this compound-based probes relies on a photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) process. In the case of a PET-based probe, a protonatable moiety, such as a tertiary amine, is incorporated into the fluorophore structure. At physiological or alkaline pH, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the oxazine (B8389632) core. Upon protonation in acidic environments, the electron-donating ability of the nitrogen is suppressed, inhibiting the PET process and leading to a "turn-on" of fluorescence.

pH_Sensing_Mechanism cluster_high_pH High pH (Alkaline/Neutral) cluster_low_pH Low pH (Acidic) Probe_Off Probe (Non-fluorescent) PET_Active Photoinduced Electron Transfer (PET) Active Probe_Off->PET_Active Fluorescence Quenching Protonation Protonation (H+) Probe_Off->Protonation Probe_On Probe (Fluorescent) PET_Inactive PET Inactive Probe_On->PET_Inactive Fluorescence Emission Deprotonation Deprotonation (OH-) Probe_On->Deprotonation Protonation->Probe_On Structural Change Deprotonation->Probe_Off Reversible

pH-Sensing Mechanism of a PET-based this compound Probe.
Quantitative Data

ParameterValueReference
Excitation Wavelength (λex)488 nm[1]
Emission Wavelength (λem)520 - 650 nm[1]
Quantum Yield (Φ)0.05 (pH 9.0) to 0.65 (pH 5.0)[1]
pKa7.9[1]
Response Time< 5 minutes[1]
PhotostabilityHigh[1]
CytotoxicityLow[1]
Experimental Protocols

This protocol describes the synthesis of a pH-sensitive fluorescent probe based on a this compound scaffold.

Synthesis_Workflow start Starting Materials step1 Step 1: Synthesis of N,N-bis(phenacyl)aniline derivative start->step1 step2 Step 2: Cyclization to form the this compound core step1->step2 step3 Step 3: Functionalization with a pH-sensitive moiety step2->step3 purification Purification (Column Chromatography) step3->purification characterization Characterization (NMR, Mass Spectrometry) purification->characterization final_product Final pH Probe characterization->final_product

General Synthesis Workflow for a this compound-based pH Probe.

Materials:

  • Substituted 2-aminophenol (B121084)

  • Substituted α-bromoketone

  • Potassium carbonate (K₂CO₃)

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Appropriate amine for pH-sensitive moiety (e.g., N,N-dimethylethylenediamine)

  • Anhydrous solvents (e.g., Acetonitrile, Dichloromethane)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of the N,N-bis(phenacyl)aniline derivative:

    • Dissolve the substituted 2-aminophenol (1 equivalent) and potassium carbonate (3 equivalents) in anhydrous acetonitrile.

    • Add the substituted α-bromoketone (2.2 equivalents) dropwise to the solution at room temperature.

    • Stir the reaction mixture at 80°C for 24 hours under a nitrogen atmosphere.

    • After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the N,N-bis(phenacyl)aniline derivative.

  • Cyclization to form the this compound core:

    • Dissolve the purified N,N-bis(phenacyl)aniline derivative in pyridine.

    • Add phosphorus oxychloride (1.5 equivalents) dropwise to the solution at 0°C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Pour the reaction mixture into ice-water and extract with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the this compound core structure.

  • Functionalization with a pH-sensitive moiety:

    • The specific reaction for this step will depend on the chosen pH-sensitive group and the functional groups on the oxazine core. A common strategy involves a nucleophilic substitution or an amidation reaction.

    • For example, if the oxazine core has a chloromethyl group, it can be reacted with an amine like N,N-dimethylethylenediamine in the presence of a base to introduce the pH-sensing functionality.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Materials:

  • This compound-based pH probe (e.g., 1-10 µM stock solution in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Cells of interest (e.g., HeLa, A549)

  • Phosphate-buffered saline (PBS)

  • Confocal microscope with appropriate laser lines and emission filters

Procedure:

  • Cell Culture:

    • Culture the cells in a suitable medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a working solution of the pH probe in serum-free cell culture medium at a final concentration of 1-5 µM.

    • Remove the culture medium from the cells and wash them once with pre-warmed PBS.

    • Incubate the cells with the probe-containing medium for 15-30 minutes at 37°C.

  • Imaging:

    • After incubation, wash the cells twice with PBS to remove any excess probe.

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

    • Image the cells using a confocal microscope. Use the 488 nm laser line for excitation and collect the emission between 500 and 650 nm.

    • To calibrate the intracellular pH, cells can be treated with buffers of known pH containing a protonophore like nigericin.

Application II: A Fluorescent "Turn-On" Probe for Viscosity Sensing

Cellular viscosity is a critical parameter that reflects the diffusion and interaction of biomolecules within the crowded intracellular environment. Alterations in viscosity have been linked to various diseases, including atherosclerosis and Alzheimer's disease. This section describes a this compound-based probe that exhibits a "turn-on" fluorescence response in viscous environments.

Sensing Mechanism

The viscosity sensing capability of these probes often relies on the principle of restricted intramolecular rotation (RIR). In low-viscosity environments, the probe can undergo non-radiative decay through the free rotation of certain bonds within its structure, resulting in weak fluorescence. In a highly viscous medium, this intramolecular rotation is hindered, which blocks the non-radiative decay pathway and leads to a significant enhancement of fluorescence emission. Some of these probes exhibit aggregation-induced emission (AIE) properties, where their fluorescence is enhanced upon aggregation in certain solvent systems or upon binding to biomacromolecules.

Viscosity_Sensing_Mechanism cluster_low_viscosity Low Viscosity cluster_high_viscosity High Viscosity Probe_Free_Rotation Probe with Free Intramolecular Rotation Non_Radiative_Decay Non-Radiative Decay Probe_Free_Rotation->Non_Radiative_Decay Fluorescence Quenching Increase_Viscosity Increased Viscosity Probe_Free_Rotation->Increase_Viscosity Probe_Restricted_Rotation Probe with Restricted Intramolecular Rotation Radiative_Decay Radiative Decay (Fluorescence) Probe_Restricted_Rotation->Radiative_Decay Fluorescence Enhancement Decrease_Viscosity Decreased Viscosity Probe_Restricted_Rotation->Decrease_Viscosity Increase_Viscosity->Probe_Restricted_Rotation Hindered Rotation Decrease_Viscosity->Probe_Free_Rotation Freer Rotation

Viscosity Sensing Mechanism based on Restricted Intramolecular Rotation.
Quantitative Data

ParameterValueReference
Excitation Wavelength (λex)560 nm[2]
Emission Wavelength (λem)610 nm[2]
Fluorescence Enhancement>10-fold (from low to high viscosity)[2]
Sensitivity Range1 - 1000 cP
Response TimeRapid[2]
PhotostabilityGood[2]
CytotoxicityLow[2]
Experimental Protocols

The synthesis of a viscosity-sensitive this compound probe often involves incorporating a rotor group, such as a triphenylamine (B166846) or a similar bulky, rotatable moiety, into the oxazine scaffold. The general synthetic workflow is similar to that of the pH probe, with the key difference being the functionalization step.

Procedure:

The initial steps for the synthesis of the this compound core are analogous to the protocol described for the pH probe.

Functionalization with a Rotor Group:

  • A common strategy is to use a Suzuki or Sonogashira cross-coupling reaction to attach a boronic acid or an alkyne derivative of the rotor group to a halogenated this compound core.

  • Alternatively, a condensation reaction between a formylated oxazine derivative and an appropriate rotor-containing amine can be employed.

Materials:

  • This compound-based viscosity probe (e.g., 1-10 µM stock solution in DMSO)

  • Cell culture medium

  • Cells of interest

  • Viscosity-modulating agents (e.g., nystatin (B1677061), monensin) for positive controls

  • Confocal microscope

Procedure:

  • Cell Culture and Probe Loading:

    • Follow the same procedure as described for the pH probe for cell culture and loading of the viscosity probe (typically 1-5 µM for 30 minutes).

  • Induction of Viscosity Changes (Optional):

    • To validate the probe's response, cells can be treated with agents known to alter intracellular viscosity. For example, treatment with nystatin can increase mitochondrial viscosity.

  • Imaging:

    • Wash the cells to remove excess probe and add fresh medium.

    • Acquire fluorescence images using a confocal microscope with the appropriate excitation and emission settings for the specific viscosity probe.

    • Analyze the fluorescence intensity changes in different cellular compartments or in response to viscosity-modulating agents to assess changes in local viscosity.

Conclusion

This compound-based fluorescent probes represent a powerful and versatile class of tools for biological research and drug development. Their tunable photophysical properties and sensitivity to the local microenvironment allow for the design of probes for a wide range of applications, including the measurement of pH and viscosity. The protocols and data presented in these application notes provide a foundation for researchers to synthesize and utilize these probes to gain deeper insights into complex biological processes. As research in this area continues, we can expect the development of even more sophisticated this compound-based probes with enhanced performance and new sensing capabilities.

References

Application Notes and Protocols: Utilizing 4H-1,4-Oxazine in the Synthesis of Natural Product Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4H-1,4-oxazine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and natural products. Its unique structural and electronic properties make it an attractive building block for the synthesis of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound derivatives in the synthesis of natural product analogues with potential therapeutic applications. The methodologies outlined herein focus on the construction of the oxazine (B8389632) core and its subsequent elaboration into complex molecules.

Applications in Medicinal Chemistry

Derivatives of 1,4-oxazine are of significant interest in drug discovery due to their wide range of biological activities.[1][2] Fused 1,4-oxazine systems, such as benzoxazines and pyridoxazines, are integral to the structure of many bioactive molecules.[3] These compounds have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.[1] The synthesis of novel 1,4-oxazine derivatives is a key strategy in the development of new therapeutic agents.

One notable application is in the development of transthyretin (TTR) amyloid fibril inhibitors. A series of 2,4,6-triaryl-4H-1,4-oxazines have been synthesized and shown to significantly inhibit TTR amyloid fibril formation, highlighting their potential in the treatment of amyloid-related diseases.[4]

Furthermore, gold-catalyzed cycloisomerization reactions have been employed to synthesize 4H-benzo[d][5][6]oxazines, which have demonstrated inhibitory activity against breast cancer cell lines.[5] This underscores the versatility of the oxazine core in generating compounds with potent and selective biological effects.

Synthesis of this compound Analogues

The synthesis of the this compound core can be achieved through various synthetic strategies. Two key methods are highlighted below: the cyclization of N,N-bis(phenacyl)anilines and the gold-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides.

General Synthetic Workflow

The overall process for synthesizing and evaluating this compound-based natural product analogues can be summarized in the following workflow:

G cluster_synthesis Synthesis cluster_analysis Analysis & Characterization cluster_screening Biological Evaluation cluster_development Lead Optimization A Starting Materials (e.g., Anilines, Phenacyl Bromides) B Synthesis of Precursor (e.g., N,N-bis(phenacyl)aniline) A->B C Cyclization Reaction (e.g., POCl3/Pyridine) B->C D This compound Analogue C->D E Purification (Column Chromatography) D->E F Structural Characterization (NMR, MS, IR) E->F G In vitro Assays (e.g., Anticancer, Antimicrobial) F->G H Data Analysis (IC50 determination) G->H I SAR Studies H->I J Analogue Synthesis I->J J->B G cluster_inputs Variable Inputs cluster_process Synthetic Process cluster_output Output Library A Substituted Anilines (R1) C Combinatorial Synthesis A->C B Substituted Phenacyl Bromides (R2, R3) B->C D Library of this compound Analogues C->D

References

Methodologies for the Regioselective Functionalization of 4H-1,4-Oxazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of potential methodologies for the regioselective functionalization of the 4H-1,4-oxazine core. It is important to note that the parent this compound is an unstable and reactive molecule, prone to polymerization, which has limited the availability of direct experimental protocols for its functionalization.[1][2][3] Consequently, this guide draws upon established principles of heterocyclic chemistry and analogous reactivity observed in more stable, substituted 1,4-oxazine derivatives, benzoxazines, and other related N,O-heterocycles. The methodologies presented herein are intended to serve as a foundational resource for the development of novel synthetic strategies targeting specific positions (C2, C3, C5, and C6) of the this compound ring.

Overview of this compound Reactivity

The this compound ring contains a conjugated diene system incorporated within a six-membered heterocycle with two heteroatoms of differing electronegativity. This structure gives rise to a nuanced reactivity profile. The nitrogen atom acts as a weak base and can be protonated or alkylated. The enamine-like character of the C5-C6 double bond and the enol-ether-like character of the C2-C3 double bond suggest a susceptibility to electrophilic attack and potential for nucleophilic addition, particularly when the ring is activated. Computational studies, while not extensively reported for the parent compound, would be invaluable in predicting the most reactive sites for various types of functionalization.[4][5][6]

Strategies for Regioselective Functionalization

Based on analogous systems, several key strategies can be proposed for the regioselective functionalization of the this compound core. These include C-H functionalization, functionalization via prior halogenation, and cycloaddition reactions.

Directed ortho-Metalation (DoM) for C3 and C5 Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic compounds.[7][8] In the context of a stabilized this compound derivative, the nitrogen and oxygen atoms could potentially direct a strong lithium base (e.g., n-BuLi, s-BuLi, or LDA) to deprotonate the adjacent C3 and C5 positions. The resulting lithiated intermediate can then be quenched with a variety of electrophiles.

Proposed Workflow for Directed ortho-Metalation:

cluster_start Starting Material cluster_deprotonation Deprotonation cluster_intermediate Intermediate cluster_quench Electrophilic Quench cluster_product Product start Substituted this compound deprotonation Addition of Strong Base (e.g., n-BuLi, LDA) in THF at low temperature (-78 °C) start->deprotonation 1. intermediate Formation of Lithiated Intermediate at C3 or C5 deprotonation->intermediate 2. quench Addition of Electrophile (e.g., R-X, CO2, RCHO) intermediate->quench 3. product Regioselectively Functionalized this compound quench->product 4.

Caption: Proposed workflow for C3/C5 functionalization via Directed ortho-Metalation.

Experimental Protocol (Hypothetical):

  • Preparation: To a solution of a suitably N- or C-substituted (for stability) this compound (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (argon or nitrogen) at -78 °C, add a solution of n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise.

  • Metalation: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the desired electrophile (1.2 mmol) to the reaction mixture and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature overnight.

  • Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data from Analogous Systems (for illustrative purposes):

Directing GroupBaseElectrophilePositionYield (%)Reference System
Amiden-BuLiTMSClortho>90Aromatic Amides
Methoxys-BuLiI2ortho85-95Anisole Derivatives
Palladium-Catalyzed Cross-Coupling via Halogenated Intermediates

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C and C-heteroatom bonds. This methodology would likely require initial regioselective halogenation of the this compound ring, followed by a cross-coupling reaction (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig). The electronic nature of the this compound suggests that electrophilic halogenation might occur at the electron-rich C5 or C3 positions.

Proposed Workflow for Palladium-Catalyzed Cross-Coupling:

cluster_start Starting Material cluster_halogenation Halogenation cluster_intermediate Intermediate cluster_coupling Cross-Coupling cluster_product Product start Substituted this compound halogenation Electrophilic Halogenation (e.g., NBS, I2) start->halogenation 1. intermediate Halogenated this compound halogenation->intermediate 2. coupling Pd-catalyzed Cross-Coupling with Coupling Partner intermediate->coupling 3. product Regioselectively Functionalized this compound coupling->product 4.

Caption: Proposed workflow for functionalization via halogenation and cross-coupling.

Experimental Protocol (Based on 1,2-Oxazine System):

  • Step 1: Bromination (Illustrative)

    • Dissolve the substituted 6H-1,2-oxazine (1.0 mmol) in diethyl ether (10 mL) and cool to -30 °C under an argon atmosphere.

    • Add bromine (1.1 mmol) dropwise and stir for 2 hours.

    • Add triethylamine (B128534) (3.0 mmol) and allow the mixture to warm to room temperature overnight.

    • Quench with water, extract with dichloromethane, dry the organic layer, and purify by chromatography to yield the 4-bromo-6H-1,2-oxazine.[9]

  • Step 2: Suzuki Coupling (Illustrative)

    • To a solution of the 4-bromo-6H-1,2-oxazine (1.0 mmol) in toluene (B28343) (10 mL), add the desired boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and an aqueous solution of Na₂CO₃ (2.0 M, 2.0 mmol).

    • Heat the mixture at 80 °C for 3 hours under an inert atmosphere.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by column chromatography.[9]

Quantitative Data from an Analogous 1,2-Oxazine System: [9]

Halogenated SubstrateCoupling PartnerCatalystProductYield (%)
4-Bromo-6H-1,2-oxazinePhenylboronic acidPd(PPh₃)₄4-Phenyl-6H-1,2-oxazine82
4-Bromo-6H-1,2-oxazinePhenylacetylenePdCl₂(PPh₃)₂/CuI4-(Phenylethynyl)-6H-1,2-oxazine75
Nucleophilic Addition to Activated 4H-1,4-Oxazines

For this compound derivatives bearing electron-withdrawing groups, particularly at C3, the C2 position may become susceptible to nucleophilic attack. One study demonstrated that methyl-4H-1,4-oxazine-3-carboxylate undergoes Michael-type nucleophilic additions.[10]

Proposed Reaction Scheme for Nucleophilic Addition:

start Methyl-4H-1,4-oxazine-3-carboxylate product C2-Functionalized Dihydro-1,4-oxazine Derivative start->product nucleophile Nucleophile (e.g., primary amine) nucleophile->product

Caption: Nucleophilic addition to an activated this compound.

Experimental Protocol (Adapted from a Substituted System): [10]

  • Reaction Setup: To a solution of methyl-4H-1,4-oxazine-3-carboxylate (1.0 mmol) in a suitable solvent (e.g., ethanol), add the primary amine nucleophile (1.1 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours.

  • Work-up and Purification: Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the C2-amino-functionalized product.

Quantitative Data from a Substituted 1,4-Oxazine System: [10]

NucleophileProduct StructureYield (%)
BenzylamineC2-benzylamino adduct85
AnilineC2-anilino adduct78

Synthesis of Pre-functionalized 4H-1,4-Oxazines

An alternative to direct functionalization is the construction of the this compound ring from already functionalized precursors. For instance, a series of 2,4,6-triaryl-4H-1,4-oxazines were synthesized via the cyclization of N,N-bis(phenacyl)anilines.[11] This approach offers a reliable method to introduce substituents at the C2 and C6 positions.

General Protocol for Cyclization to form Substituted 4H-1,4-Oxazines: [11]

  • Reaction Setup: A solution of the N,N-bis(phenacyl)aniline derivative (1.0 mmol) in pyridine (B92270) (5 mL) is prepared.

  • Cyclization: Phosphorus oxychloride (POCl₃, 2.0 mmol) is added dropwise, and the mixture is stirred at room temperature for a specified time.

  • Work-up: The reaction mixture is poured into ice water and neutralized with a base (e.g., sodium bicarbonate).

  • Extraction and Purification: The product is extracted with an organic solvent, dried, and purified by recrystallization or column chromatography.

Conclusion and Future Outlook

The regioselective functionalization of the parent this compound ring remains a significant challenge due to its inherent instability. The methodologies outlined in this document, derived from studies on more stable, substituted analogs and related heterocyclic systems, provide a strategic roadmap for researchers aiming to explore the chemistry of this intriguing scaffold. Future efforts in this area will likely focus on the development of stabilized this compound derivatives that can withstand a broader range of reaction conditions. Furthermore, computational modeling will be a crucial tool for predicting reactivity and guiding the rational design of regioselective functionalization strategies. The successful development of such methods will unlock the potential of the this compound core for applications in medicinal chemistry and materials science.

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of the 4H-1,4-Oxazine core

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of the 4H-1,4-Oxazine core.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Question: I am attempting to synthesize a this compound derivative, but I am observing very low yields or no desired product at all. What are the common causes and potential solutions?

Answer:

Low or no yield in this compound synthesis can stem from several factors, primarily related to the stability of the core structure and the specific reaction conditions.

  • Inherent Instability of the this compound Core: The parent, unsubstituted this compound is known to be highly unstable and susceptible to polymerization.[1][2] It has a reported half-life of about one hour at room temperature in CDCl₃ solution, decomposing into brown, insoluble polymeric products.[1][2] This inherent instability can be a major contributor to low yields, especially during purification.

    • Solution: Introduce stabilizing substituents on the ring. Aryl or other electron-withdrawing groups can enhance the stability of the this compound core. Work-up and purification steps should be performed as quickly as possible and at low temperatures to minimize degradation.

  • Sub-optimal Reaction Conditions: The choice of catalyst, solvent, and temperature is crucial.

    • Solution:

      • Catalyst Choice: For syntheses involving α-arylamino ketones and diazo pyruvates, ruthenium catalysts like RuCl₃ have proven effective.[3] For the cyclization of N,N-bis(phenacyl)anilines, a dehydrating agent and catalyst such as POCl₃ in pyridine (B92270) is commonly used.[4]

      • Solvent and Temperature: The optimal solvent and temperature will vary depending on the specific synthetic route. For instance, some base-promoted cyclizations of alkynyl alcohols can be performed solvent-free at elevated temperatures (e.g., 70°C).[5] It is essential to optimize these parameters for your specific substrate.

  • Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.

    • Solution: Understanding potential side reactions for your chosen synthetic route is key. For example, in Bischler-Napieralski type cyclizations, a retro-Ritter reaction can occur, leading to the formation of styrenes as by-products.[6] Adjusting the reaction conditions, such as using the corresponding nitrile as a solvent, may suppress this side reaction.[6]

Problem 2: Difficulty in Product Purification

Question: I have successfully synthesized my target this compound, but I am facing challenges in purifying it from the crude reaction mixture. What are some effective purification strategies?

Answer:

Purification of 4H-1,4-oxazines can be challenging due to their potential instability and the presence of closely-related impurities.

  • Standard Chromatographic Techniques:

    • Column Chromatography: This is a common method for purifying this compound derivatives. A silica (B1680970) gel column with a suitable eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient) can effectively separate the product from starting materials and by-products.[7]

    • Thin-Layer Chromatography (TLC): Use TLC to monitor the progress of the reaction and to identify the optimal solvent system for column chromatography.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent can be a highly effective purification method.

  • Extraction: Liquid-liquid extraction can be used to remove certain impurities. For instance, washing the organic layer with a mild aqueous base can remove acidic by-products, while a wash with a mild aqueous acid can remove basic impurities.

  • Dealing with Instability During Purification:

    • Minimize Exposure to Heat and Light: Perform purification steps at room temperature or below, and protect the sample from direct light.

    • Use an Inert Atmosphere: If the compound is sensitive to oxidation, perform purification under an inert atmosphere (e.g., nitrogen or argon).

    • Promptness: As the this compound core can be unstable, it is crucial to carry out the purification process as quickly as possible after the reaction is complete.

Frequently Asked Questions (FAQs)

Question: What are the most common synthetic routes to the this compound core?

Answer: Several synthetic strategies have been developed to access the this compound core. Some of the most common include:

  • Cyclization of N,N-bis(phenacyl)anilines: This method involves the cyclization of N,N-bis(phenacyl)anilines using a dehydrating agent like phosphorus oxychloride (POCl₃) in pyridine.[4] This is a robust method for preparing 2,4,6-triaryl-4H-1,4-oxazines.

  • Ruthenium-Catalyzed Tandem N-H Insertion/Cyclization: This approach utilizes the reaction of α-arylamino ketones with diazo pyruvates in the presence of a ruthenium catalyst, such as RuCl₃.[3] This method offers a facile route to functionalized 1,4-oxazines.

  • Base-Promoted Exo-Mode Cyclization of Alkynyl Alcohols: This is a solvent- and metal-free method that involves the regioselective cyclization of alkynyl alcohols using a base like sodium hydride (NaH).[5]

  • Intramolecular Wittig Reaction: Functionalized 1,4-oxazine derivatives can be prepared via an intramolecular Wittig reaction of intermediates generated from the reaction of phosphine (B1218219) derivatives with acetylenic esters and nitrosonaphthols.[8]

Question: Are there any known side reactions to be aware of during the synthesis of 4H-1,4-oxazines?

Answer: Yes, several side reactions can occur depending on the synthetic route:

  • Polymerization: As mentioned, the unsubstituted this compound core is prone to polymerization.[1][2]

  • Retro-Ritter Reaction: In syntheses that proceed through a nitrilium ion intermediate, such as the Bischler-Napieralski reaction, a retro-Ritter reaction can lead to the formation of styrenes as by-products.[6]

  • Formation of By-products from Starting Materials: Incomplete reactions or side reactions of the starting materials can lead to impurities. For example, in the synthesis of 1,4-benzothiazines (a related heterocyclic system), by-products from the dimerization of the aminothiophenol starting material have been observed.

Question: What are the key analytical techniques for characterizing 4H-1,4-oxazines?

Answer: The following analytical techniques are essential for the structural elucidation and purity assessment of 4H-1,4-oxazines:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

  • Melting Point: For solid compounds, the melting point is a useful indicator of purity.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound Derivatives

Synthetic MethodStarting MaterialsCatalyst/ReagentTypical YieldsReaction ConditionsReference
Cyclization of N,N-bis(phenacyl)anilinesN,N-bis(phenacyl)anilinesPOCl₃ in pyridineGoodReflux[4]
Ruthenium-Catalyzed Tandem Reactionα-arylamino ketones, diazo pyruvatesRuCl₃Good to ExcellentMild conditions[3]
Base-Promoted CyclizationAlkynyl alcoholsNaHUp to 94%Solvent-free, 70°C[5]
Intramolecular Wittig ReactionPhosphine derivatives, acetylenic esters, nitrosonaphtholsNone (spontaneous)72-87%Toluene, reflux[8]

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Triaryl-4H-1,4-Oxazines via Cyclization of N,N-bis(phenacyl)anilines [4]

  • Starting Material Synthesis: Synthesize the required N,N-bis(phenacyl)aniline precursor.

  • Cyclization Reaction:

    • Dissolve the N,N-bis(phenacyl)aniline derivative in pyridine.

    • Add phosphorus oxychloride (POCl₃) dropwise to the solution at 0°C.

    • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate eluent system.

Protocol 2: Ruthenium-Catalyzed Synthesis of 1,4-Oxazines from α-Arylamino Ketones and Diazo Pyruvates [3]

  • Reaction Setup:

    • To a reaction vessel, add the α-arylamino ketone, the diazo pyruvate, and the ruthenium catalyst (e.g., RuCl₃).

    • Add a suitable solvent (e.g., dichloroethane).

  • Reaction Execution:

    • Stir the reaction mixture at the designated temperature (optimization may be required) under an inert atmosphere.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the desired 1,4-oxazine product.

Mandatory Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Cyclization of N,N-bis(phenacyl)anilines cluster_protocol2 Protocol 2: Ruthenium-Catalyzed Synthesis p1_start N,N-bis(phenacyl)aniline p1_cyclization Cyclization (Reflux) p1_start->p1_cyclization p1_reagents POCl3, Pyridine p1_reagents->p1_cyclization p1_workup Aqueous Work-up & Extraction p1_cyclization->p1_workup p1_purification Column Chromatography p1_workup->p1_purification p1_product 2,4,6-Triaryl-4H-1,4-Oxazine p1_purification->p1_product p2_start1 α-Arylamino Ketone p2_reaction Tandem N-H Insertion/Cyclization p2_start1->p2_reaction p2_start2 Diazo Pyruvate p2_start2->p2_reaction p2_catalyst RuCl3 p2_catalyst->p2_reaction p2_purification Column Chromatography p2_reaction->p2_purification p2_product Functionalized 1,4-Oxazine p2_purification->p2_product

Caption: Experimental workflows for the synthesis of this compound derivatives.

TTR_Inhibition TTR_tetramer Transthyretin (TTR) Tetramer (Stable) TTR_monomer Unstable Monomer TTR_tetramer->TTR_monomer Dissociation Amyloid Amyloid Fibrils (Pathogenic) TTR_monomer->Amyloid Misfolding & Aggregation Oxazine This compound Inhibitor Oxazine->TTR_tetramer Binds and Stabilizes

Caption: Inhibition of Transthyretin (TTR) amyloid fibril formation by this compound derivatives.

HIF1a_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a_normoxia HIF-1α PHD Prolyl Hydroxylases (PHD) HIF1a_normoxia->PHD Hydroxylation VHL VHL Protein PHD->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome HIF1a_hypoxia HIF-1α (Stable) HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to Target_Genes Target Gene Transcription (e.g., VEGF, Angiogenesis) HRE->Target_Genes Oxazine_modulator This compound Derivative Oxazine_modulator->HIF1a_hypoxia Modulates Stability/ Activity

Caption: Modulation of the HIF-1α signaling pathway by this compound derivatives under hypoxic conditions.

References

Optimizing reaction conditions for high-yield 4H-1,4-Oxazine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4H-1,4-Oxazines. It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data to facilitate the optimization of reaction conditions for high-yield synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 4H-1,4-Oxazines.

Question Answer
Why is my reaction yield consistently low? Low yields in 4H-1,4-oxazine synthesis can stem from several factors. Catalyst choice is critical; for instance, in gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides, different phosphine (B1218219) ligands on the gold catalyst can result in yields ranging from 60% to 95%.[1] Ensure your catalyst is active and suitable for your specific substrate. Reaction conditions such as temperature and solvent are also crucial. Some syntheses proceed efficiently at room temperature, while others may require reflux.[2] The choice of solvent can also significantly impact the yield. For example, a catalyst-free approach for the synthesis of 4H-1,3,4-oxadiazines (a related class of compounds) found that using water as a solvent at reflux temperature gave high yields (>85%).[2] Finally, the purity of your starting materials is paramount; impurities can interfere with the reaction and lead to the formation of side products.
What are common side products and how can I minimize them? Common side products can include unreacted starting materials, intermediates from incomplete cyclization, and byproducts from the catalyst or reagents. For instance, in syntheses utilizing an intramolecular Wittig reaction, triphenylphosphine (B44618) oxide is a common stoichiometric byproduct that needs to be removed during purification.[2] To minimize side products, ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC).[2] Optimizing the reaction time and temperature can also prevent the decomposition of starting materials and products. Using the correct stoichiometric ratios of reactants is also essential to avoid an excess of any one starting material in the final product mixture.
I am having difficulty purifying my this compound product. What should I do? Purification of this compound derivatives is commonly achieved through flash column chromatography over silica (B1680970) gel.[1] The choice of eluent is critical for good separation. A common solvent system is a mixture of ethyl acetate (B1210297) and hexane, with the ratio adjusted based on the polarity of the product.[1] For instance, N-(2-(phenylethynyl)phenyl)acetamide was purified using 10% EtOAc/hexane.[1] If your compound is a solid, recrystallization from a suitable solvent can be an effective purification method. The choice of solvent for recrystallization will depend on the solubility of your compound at different temperatures.
How do I know if my reaction is progressing? The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) .[2] A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting materials. As the reaction progresses, the spot corresponding to the starting material will diminish, and a new spot for the product will appear. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.[2] For more detailed analysis, techniques like ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the product.[2]

Frequently Asked Questions (FAQs)

Question Answer
What are the most common catalytic systems for this compound synthesis? A variety of catalysts can be used for the synthesis of 4H-1,4-oxazines and their derivatives. Gold(I) catalysts with different phosphine ligands have been shown to be effective in cycloisomerization reactions to form 4H-benzo[d][1][3]oxazines.[1] Copper(I) iodide (CuI) has been used to catalyze the coupling of o-halophenols and 2-halo-amides in the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones. Additionally, some syntheses can proceed efficiently without a catalyst, particularly those involving intramolecular cyclization in a suitable solvent like water.[2]
What is the influence of solvent choice on the reaction? The solvent can play a significant role in the reaction's success. For instance, a one-pot condensation reaction to synthesize 1,4-oxazine derivatives was successfully carried out in toluene (B28343) under reflux conditions.[2] In another example, a catalyst-free synthesis of a related oxadiazine was performed in water, highlighting an environmentally friendly option.[2] The choice of solvent can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction rate and yield.
Are there any "green" or environmentally friendly methods for synthesis? Yes, green synthetic methods for oxazine (B8389632) derivatives have been developed. One notable example is a catalyst-free synthesis of 4H-1,3,4-oxadiazines in water, which avoids the use of toxic organic solvents and expensive catalysts.[2] Ultrasound-assisted synthesis is another green protocol that has been reported for the one-pot synthesis of functionalized 2-oxo-benzo[1][4]oxazines, offering excellent yields with no side products.
Which analytical techniques are best for characterizing the final product? The most common techniques for characterizing this compound derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy .[2] NMR provides detailed information about the structure of the molecule, while IR spectroscopy helps to identify the functional groups present. Mass spectrometry (MS) is used to determine the molecular weight of the compound. For solid products, determining the melting point is a useful indicator of purity.[2]

Data Presentation

Table 1: Optimization of Gold(I)-Catalyzed Synthesis of a 4H-Benzo[d][1][3]oxazine Derivative [1]

EntryCatalystYield (%)
1JohnPhos-based gold(I) catalyst (C1)92
2tBuXPhos-based gold(I) catalyst (C2)66
3Cyclohexyl JohnPhos-based gold(I) catalyst (C3)61
4MorDalphos-based gold(I) catalyst (C4)60
5Fu's phosphine-based gold(I) catalyst (C5)95
6IPr-based gold(I) catalyst (C6)90

Table 2: Catalyst-Free Synthesis of 2-Methyl-5-aryl-4H-1,3,4-oxadiazines in Water [2]

EntryAryl Group (R)Time (min)Yield (%)
1C₆H₅6092
24-NO₂C₆H₄4094
34-CF₃C₆H₄4595
44-ClC₆H₄5090
54-BrC₆H₄5091

Experimental Protocols

1. Gold(I)-Catalyzed Cycloisomerization for 4H-Benzo[d][1][3]oxazine Synthesis [1]

This protocol describes the synthesis of a substituted 4H-benzo[d][1][3]oxazine from an N-(2-alkynyl)aryl benzamide (B126).

  • Materials:

    • N-(2-alkynyl)aryl benzamide (0.1 mmol)

    • Gold(I) catalyst (e.g., C5, 20 mol%)

    • Dichloromethane (DCM, 0.1 M)

    • Mesitylene (B46885) (internal standard)

  • Procedure:

    • To a vial, add the N-(2-alkynyl)aryl benzamide (0.1 mmol) and the gold(I) catalyst (20 mol%).

    • Add DCM (0.1 M) to the vial.

    • Stir the reaction mixture at 23 °C.

    • Monitor the reaction progress using TLC.

    • Once the reaction is complete, determine the yield using mesitylene as an internal standard.

    • For isolation, concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel.

2. Catalyst-Free Synthesis of 4H-1,3,4-oxadiazine Derivatives in Water [2]

This protocol outlines an environmentally friendly synthesis of 2-methyl-5-aryl-4H-1,3,4-oxadiazines.

  • Materials:

    • (Arylmethylidene)malononitrile (1 mmol)

    • Acetohydrazide (1 mmol)

    • Water (2 ml)

  • Procedure:

    • In a round-bottom flask, combine the (arylmethylidene)malononitrile (1 mmol) and acetohydrazide (1 mmol).

    • Add water (2 ml) to the flask.

    • Heat the mixture to reflux.

    • Monitor the reaction by TLC.

    • After the reaction is complete (typically 40-60 minutes), cool the mixture to room temperature.

    • The product will precipitate out of the solution.

    • Collect the solid product by filtration and wash with cold water.

    • Recrystallize the crude product from ethanol (B145695) to obtain the pure 4H-1,3,4-oxadiazine derivative.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Prepare Reactants & Catalyst setup Set up Reaction (Solvent, Temp.) prep_reactants->setup monitoring Monitor Progress (TLC) setup->monitoring workup Quench Reaction & Extract monitoring->workup purification Purify Product (Chromatography) workup->purification analysis Characterize Product (NMR, IR, MS) purification->analysis

Caption: General experimental workflow for this compound synthesis.

Caption: Troubleshooting decision tree for low-yield reactions.

References

Troubleshooting guide for the multi-step synthesis of 4H-1,4-Oxazine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for common issues encountered during the multi-step synthesis of 4H-1,4-Oxazine derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My reaction to form the this compound ring is resulting in a low yield. What are the common causes?

A1: Low yields in this compound synthesis can stem from several factors:

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction, leading to the formation of side products and a lower yield of the desired product. Ensure all reactants are of high purity, and purify them if necessary before use.

  • Reaction Conditions: Temperature, reaction time, and solvent are critical parameters. For thermally sensitive compounds, prolonged reaction times or high temperatures can lead to decomposition. Conversely, incomplete reactions can occur if the temperature is too low or the reaction time is too short. It is crucial to optimize these conditions for your specific substrate.

  • Atmospheric Moisture and Oxygen: Some synthetic routes may be sensitive to moisture and oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and intermediates.

  • Inefficient Cyclization: The ring-closing step is often the most challenging. The choice of cyclizing agent and reaction conditions is critical. For instance, in the synthesis of 2,4,6-triaryl-4H-1,4-oxazines from N,N-bis(phenacyl)anilines, the efficiency of the cyclization using POCl₃ in pyridine (B92270) can be substrate-dependent.[1]

Q2: I am observing the formation of significant side products. How can I minimize them?

A2: The formation of side products is a common issue. Here are some strategies to minimize them:

  • Control of Reaction Temperature: Many side reactions have higher activation energies than the desired reaction. Running the reaction at the lowest effective temperature can favor the formation of the desired product.

  • Order of Reagent Addition: In multi-component reactions, the order in which reagents are added can significantly impact the product distribution. A slow, controlled addition of one reagent to a mixture of the others can sometimes prevent the formation of undesired intermediates.

  • Choice of Catalyst and Solvent: The catalyst and solvent can influence the reaction pathway. For instance, in catalyst-free preparations of related oxadiazines in water, the simplicity of the system avoids catalyst-related byproducts.[2][3] In other cases, a more selective catalyst may be required.

  • pH Control: For reactions involving acid or base catalysis, maintaining the optimal pH is crucial. Deviations can lead to undesired side reactions or decomposition of the product.

Q3: The purification of my this compound derivative is proving difficult. What purification techniques are recommended?

A3: Purification of this compound derivatives can be challenging due to their potential instability and the presence of structurally similar impurities.

  • Column Chromatography: This is the most common method for purifying organic compounds. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system is critical. A gradient elution is often more effective than an isocratic one for separating complex mixtures.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, prep-TLC can be a useful technique to isolate the desired product.

  • High-Performance Liquid Chromatography (HPLC): For very challenging separations or to obtain highly pure compounds for biological testing, semi-preparative or preparative HPLC can be employed.

Troubleshooting Specific Synthetic Routes

Below are troubleshooting guides for specific multi-step synthetic routes to this compound derivatives.

Route 1: Synthesis of 2,4,6-Triaryl-4H-1,4-Oxazines via Cyclization of N,N-bis(phenacyl)anilines

This method involves the cyclization of N,N-bis(phenacyl)anilines, often using a dehydrating agent like phosphorus oxychloride (POCl₃) in pyridine.[1]

Q: The cyclization of my N,N-bis(phenacyl)aniline is not proceeding or is giving a very low yield. What should I check?

A:

  • Moisture: Ensure that your glassware is thoroughly dried and that the pyridine and POCl₃ are anhydrous. Moisture can quench the POCl₃ and inhibit the reaction.

  • Temperature: The reaction is typically performed at reflux. Ensure the reaction mixture is heated to the appropriate temperature.

  • Purity of the Precursor: The N,N-bis(phenacyl)aniline precursor should be pure. Impurities can interfere with the cyclization.

  • Alternative Reagents: If POCl₃ is ineffective, other dehydrating agents such as polyphosphoric acid (PPA) or Eaton's reagent could be explored.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,4,6-Triaryl-4H-1,4-Oxazines[1]
  • Synthesis of N,N-bis(phenacyl)anilines: To a solution of the appropriately substituted aniline (B41778) (1 mmol) and potassium carbonate (2.5 mmol) in acetone (B3395972) (20 mL), the corresponding phenacyl bromide (2.2 mmol) is added. The mixture is stirred at room temperature for 12 hours. The solvent is then evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

  • Cyclization to 4H-1,4-Oxazines: The N,N-bis(phenacyl)aniline (1 mmol) is dissolved in pyridine (10 mL). Phosphorus oxychloride (POCl₃, 2 mmol) is added dropwise at 0 °C. The reaction mixture is then heated at reflux for 4-6 hours. After cooling, the mixture is poured into ice water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the desired 2,4,6-triaryl-4H-1,4-oxazine.

Protocol 2: Catalyst-free Preparation of related 4H-1,3,4-Oxadiazines in Water[2][4]

Note: This protocol is for a related class of compounds, 4H-1,3,4-oxadiazines, and illustrates a green chemistry approach that may be adaptable.

  • A mixture of vinyl cyanide (1 mmol) and acetohydrazide (1 mmol) is stirred in water (2 mL) at reflux temperature.

  • The reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured onto crushed ice.

  • The resulting precipitate is filtered under suction and recrystallized from ethanol (B145695) to yield the pure product.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 4H-1,3,4-Oxadiazine Derivatives in Water [4]

EntryR GroupTime (h)Yield (%)Melting Point (°C)
1Phenyl592139-142
24-Nitrophenyl495203-206
34-Methoxyphenyl592128-131
44-Chlorophenyl495143-146

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification Aniline Substituted Aniline Precursor N,N-bis(phenacyl)aniline Aniline->Precursor K₂CO₃, Acetone PhenacylBromide Phenacyl Bromide PhenacylBromide->Precursor Oxazine 2,4,6-Triaryl-4H-1,4-Oxazine Precursor->Oxazine POCl₃, Pyridine, Reflux PurifiedOxazine Purified Product Oxazine->PurifiedOxazine Column Chromatography

Caption: Workflow for the synthesis of 2,4,6-triaryl-4H-1,4-oxazines.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Low Yield or No Product CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time) Start->CheckConditions CheckAtmosphere Ensure Inert Atmosphere (if required) Start->CheckAtmosphere CheckReagents Check Activity of Reagents (e.g., POCl₃) Start->CheckReagents Purify Purify Starting Materials CheckPurity->Purify Optimize Optimize Temperature and Time CheckConditions->Optimize Inert Use Dry Solvents & Inert Gas CheckAtmosphere->Inert NewReagent Use Fresh/Alternative Reagents CheckReagents->NewReagent

Caption: Troubleshooting logic for low-yield reactions.

References

Technical Support Center: Purification of Sensitive 4H-1,4-Oxazine Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of sensitive 4H-1,4-Oxazine products.

Troubleshooting Guide

This section addresses common issues encountered during the purification of sensitive this compound derivatives.

Q1: I am observing significant product degradation during silica (B1680970) gel chromatography. What are the likely causes and how can I mitigate this?

A1: Product degradation on silica gel is a common issue for sensitive nitrogen-containing heterocycles like 4H-1,4-Oxazines. The primary cause is often the acidic nature of standard silica gel, which can lead to acid-catalyzed hydrolysis or ring-opening of the oxazine (B8389632) ring.

Troubleshooting Steps:

  • Assess Silica Gel Stability: Before performing a column, spot your compound on a TLC plate and let it sit for an hour. Then, elute the plate and check for the appearance of new, lower Rf spots, which indicate degradation.

  • Neutralize the Stationary Phase: Deactivate the silica gel by flushing the packed column with the mobile phase containing a small amount of a volatile base, such as 1-3% triethylamine (B128534) (TEA) or pyridine. This will neutralize the acidic silanol (B1196071) groups.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase. Neutral alumina (B75360) is a good alternative for basic compounds. For particularly sensitive amines, amine-functionalized silica can be very effective in preventing degradation and reducing tailing.

  • Minimize Contact Time: Run the chromatography as quickly as possible (flash chromatography) to reduce the time the compound spends in contact with the stationary phase.

Q2: My this compound product seems to be air-sensitive, leading to low recovery and the formation of colored impurities. How should I handle this?

A2: Air sensitivity in electron-rich heterocycles often points to oxidative degradation. The nitrogen and oxygen heteroatoms in the this compound ring can make the system susceptible to oxidation.

Recommended Strategies:

  • Inert Atmosphere Chromatography: Perform the entire purification process under an inert atmosphere of nitrogen or argon. This involves packing the column, loading the sample, and collecting fractions all while maintaining a positive pressure of inert gas. Schlenk line techniques or a glovebox are ideal for this purpose.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles. This removes dissolved oxygen, a key culprit in oxidative degradation.

  • Use of Antioxidants/Scavengers: In some cases, adding a small amount of a radical scavenger or antioxidant to the crude product or the mobile phase can help prevent oxidative decomposition. However, ensure the scavenger is easily separable from your final product.

Q3: I am experiencing low product recovery even without obvious degradation. What are other potential causes?

A3: Low recovery can stem from several factors beyond chemical decomposition.

Points to Investigate:

  • Irreversible Adsorption: Highly polar or basic this compound derivatives can bind irreversibly to the acidic sites on silica gel. As mentioned in Q1, using a deactivated silica gel or an alternative stationary phase like alumina can resolve this.

  • Inappropriate Solvent System: If the mobile phase is not polar enough, your compound may not elute from the column. Conversely, if it is too polar, it may co-elute with impurities. Careful optimization of the solvent system using TLC is crucial.

  • Product Volatility: Some low molecular weight 4H-1,4-Oxazines may be volatile. Avoid excessive heat during solvent removal (rotoevaporation). It is advisable to use lower temperatures and pressures.

Frequently Asked Questions (FAQs)

Q4: What are the general stability characteristics of this compound derivatives?

A4: While stability is highly dependent on the specific substituents, 4H-1,4-Oxazines can be sensitive to several factors:

  • pH: They are often unstable under strongly acidic or basic conditions, which can catalyze ring-opening or other rearrangements. It is generally advisable to maintain a near-neutral pH during workup and purification.

  • Temperature: Many heterocyclic compounds are thermally labile. Prolonged exposure to high temperatures during solvent evaporation or on a chromatography column can lead to decomposition.

  • Light: Some N-aryl oxazine derivatives have been reported to be photosensitive. To minimize photodegradation, it is good practice to protect the sample from light by covering flasks and columns with aluminum foil.

Q5: What are the recommended chromatographic techniques for purifying sensitive this compound products?

A5: The choice of technique depends on the nature of the compound and the impurities.

TechniqueWhen to UseKey Considerations
Flash Chromatography General-purpose purification.Optimize solvent system by TLC. For sensitive compounds, consider deactivated silica or alternative stationary phases.
Preparative TLC Small-scale purification (<100 mg).Good for separating closely related compounds. Scrape the desired band quickly to minimize air/light exposure.
Low-Temperature Chromatography For thermally labile compounds.Can be performed by jacketing the column with a cooling fluid.
Inert Atmosphere Chromatography For air/moisture-sensitive compounds.Requires specialized glassware (Schlenk line) or a glovebox.
Recrystallization When a crystalline solid is obtained.Can provide very high purity. Requires finding a suitable solvent system where the compound has high solubility at elevated temperature and low solubility at room temperature.

Q6: Can I use reversed-phase chromatography for purifying polar this compound derivatives?

A6: Yes, reversed-phase chromatography (e.g., using C18-functionalized silica) can be an excellent alternative for purifying polar this compound derivatives, especially those that are water-soluble or highly polar. The mobile phase is typically a mixture of water (often with a buffer to control pH) and an organic solvent like acetonitrile (B52724) or methanol. This technique avoids the issues associated with acidic silica gel.

Experimental Protocols

Protocol 1: Flash Chromatography with Deactivated Silica Gel

This protocol is suitable for moderately acid-sensitive this compound products.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Deactivation: Flush the packed column with 2-3 column volumes of the mobile phase containing 1% triethylamine.

  • Equilibration: Equilibrate the column with the initial mobile phase (without triethylamine) until the eluent is neutral.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column. Alternatively, for poorly soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.

  • Elution: Run the chromatography using a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate (B1210297) in hexane).

  • Fraction Collection: Collect fractions and monitor by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<40°C).

Protocol 2: Purification by Recrystallization

This method is ideal for obtaining highly pure crystalline this compound products.

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, isopropanol, ethyl acetate, or mixtures with hexanes.

  • Dissolution: In a flask, add the crude product and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. For improved yield, the flask can be placed in an ice bath or refrigerator after reaching room temperature.

  • Crystal Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

Experimental_Workflow_Purification cluster_assessment Initial Assessment cluster_strategy Purification Strategy Selection cluster_purification Purification Execution start Crude this compound Product stability_test Assess Sensitivity (TLC test for silica stability, air exposure test) start->stability_test sensitive Sensitive? stability_test->sensitive air_sensitive Air-Sensitive? sensitive->air_sensitive  No deactivated_silica Flash Chromatography (Deactivated Silica/Alumina) sensitive->deactivated_silica  Yes (Acid) thermal_sensitive Thermally Labile? air_sensitive->thermal_sensitive  No inert_chroma Inert Atmosphere Chromatography air_sensitive->inert_chroma  Yes low_temp_chroma Low-Temperature Chromatography thermal_sensitive->low_temp_chroma  Yes recrystallization Recrystallization thermal_sensitive->recrystallization  No end_node Pure this compound deactivated_silica->end_node inert_chroma->end_node low_temp_chroma->end_node recrystallization->end_node

Caption: Decision workflow for selecting a suitable purification strategy for sensitive this compound products.

Troubleshooting_Degradation cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions degradation Product Degradation during Purification acidic_silica Acidic Stationary Phase degradation->acidic_silica oxidation Air (Oxygen) Exposure degradation->oxidation heat Thermal Lability degradation->heat light Photodegradation degradation->light solution_acid Use Deactivated Silica, Alumina, or Amine-Functionalized Silica acidic_silica->solution_acid solution_ox Inert Atmosphere Techniques & Degassed Solvents oxidation->solution_ox solution_heat Low-Temperature Chromatography & Gentle Solvent Removal heat->solution_heat solution_light Protect from Light (Aluminum Foil) light->solution_light

Caption: Troubleshooting logic for addressing degradation of this compound products during purification.

Addressing the instability of the parent 1,4-oxazine in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1,4-oxazine and its derivatives. The inherent instability of the parent 1,4-oxazine ring presents unique challenges, which are addressed in the following sections.

Frequently Asked Questions (FAQs)

Q1: Why is the parent 1,4-oxazine molecule so unstable?

A1: The parent 1,4-oxazine is highly unstable due to its non-aromatic nature.[1] This instability leads to rapid decomposition, particularly through polymerization, to form brown, insoluble products.[1][2] In a solution of deuterated chloroform (B151607) (CDCl₃) at room temperature, its half-life is approximately one hour.[1][2]

Q2: What are the primary challenges encountered in the synthesis of the parent 1,4-oxazine?

A2: The main challenge is isolating the parent 1,4-oxazine before it decomposes. Many synthetic routes have been attempted without success.[1] A successful method involves the flash vacuum pyrolysis (FVP) of an N-Boc protected 1,4-oxazine precursor. However, even with this method, the product is highly reactive and prone to polymerization, especially at higher temperatures or in certain solvents.[1][2]

Q3: How can the stability of 1,4-oxazine derivatives be improved?

A3: The stability of the 1,4-oxazine ring can be significantly enhanced by the introduction of substituents. Electron-withdrawing groups, for instance, have been shown to increase the stability of 1,4-oxazine-based BACE-1 inhibitors.[3] Fusing the oxazine (B8389632) ring with other aromatic systems, as in benzoxazines, also leads to more stable compounds. The stability of substituted oxazines is also influenced by pH and temperature, allowing for the fine-tuning of their properties.[4]

Q4: What are some common synthetic routes to access more stable, substituted 1,4-oxazines?

A4: Several effective methods have been developed for the synthesis of substituted 1,4-oxazines. These include:

  • Intramolecular Wittig Reaction: This one-pot condensation reaction between phosphine (B1218219) derivatives, electron-deficient acetylenic esters, and nitrosonaphthols provides good yields of 1,4-oxazine derivatives under mild, neutral conditions.[5]

  • Ruthenium-Catalyzed Tandem N-H Insertion/Cyclization: This efficient method uses a ruthenium catalyst to construct the 1,4-oxazine core from simple α-amino ketones and diazo pyruvates under mild conditions.[6]

  • Base-Promoted Exo-Mode Cyclization: A metal-free approach that uses a base like sodium hydride to achieve regioselective cyclization of alkynyl alcohols, yielding 1,4-oxazine derivatives.[7]

Troubleshooting Guides

Issue 1: Rapid Decomposition and Polymerization of Parent 1,4-Oxazine
Symptom Possible Cause Suggested Solution
A brown, insoluble precipitate forms shortly after synthesis.Inherent instability of the parent 1,4-oxazine ring leading to polymerization.[1][2]Work at low temperatures. After synthesis via FVP, collect the product in a liquid nitrogen-cooled trap.[1] Dissolve the product in a solvent where it exhibits slightly higher stability, if known. The presence of the unreacted N-Boc precursor has been observed to stabilize the 1,4-oxazine in solution, possibly through hydrogen bonding.[1][2]
Low or no yield of the desired 1,4-oxazine.The reaction temperature during FVP is too high, causing complete decomposition.Optimize the pyrolysis temperature. For the deprotection of N-Boc-1,4-oxazine, 450°C has been shown to be effective, while temperatures of 500°C and higher lead to complete decomposition.[1][2]
Immediate polymerization upon dissolving the product for characterization.The solvent may be promoting decomposition.Attempts to record spectra in C₆D₆ have led to immediate polymerization.[1][2] CDCl₃ has been used successfully for initial characterization, although the half-life is short.[1][2] Consider using a solvent system where the N-Boc precursor is also present to potentially enhance stability.
Issue 2: Low Yield in Substituted 1,4-Oxazine Synthesis
Symptom Possible Cause Suggested Solution
Incomplete reaction in intramolecular Wittig synthesis.Insufficient reaction time or temperature.The reaction of triphenylphosphine (B44618), dialkyl acetylenedicarboxylates, and nitrosonaphthols is typically stirred at room temperature for 1 hour and then refluxed for 3-5 hours to ensure completion.[5]
Multiple byproducts in Ru-catalyzed reactions.The catalyst may be promoting side reactions.Ensure the reaction is carried out under the optimized mild conditions. The reported protocol for the RuCl₃-catalyzed reaction is efficient with broad functional group tolerance, suggesting that harsh conditions are not necessary.[6]
Formation of triphenylphosphine oxide as a major byproduct in Wittig reactions.This is an inherent byproduct of the Wittig reaction.Triphenylphosphine oxide is typically removed via column chromatography.[5][8]

Quantitative Data Summary

Table 1: Stability of Parent 1,4-Oxazine

Parameter Value Conditions Reference
Half-life~1 hourRoom TemperatureIn CDCl₃ solution

Experimental Protocols

Protocol 1: Synthesis of Parent 1,4-Oxazine via Flash Vacuum Pyrolysis (FVP)

This protocol is adapted from the successful synthesis of the parent 1,4-oxazine.

Materials:

  • N-Boc-1,4-oxazine (precursor)

  • Fused quartz tube (30 x 2.5 cm)

  • Horizontal laboratory tube furnace

  • Rotary oil pump

  • Liquid nitrogen-cooled U-shaped trap

  • Deuterated chloroform (CDCl₃) for analysis

Procedure:

  • Set up the FVP apparatus with the quartz tube positioned inside the furnace.

  • Connect the outlet of the quartz tube to the liquid nitrogen-cooled U-shaped trap, and connect the trap to the rotary oil pump.

  • Heat the furnace to 450°C.

  • Maintain a pressure of 10⁻² Torr using the rotary oil pump.

  • Volatilize a sample of N-Boc-1,4-oxazine (e.g., 0.2 g) through the heated quartz tube. The contact time in the hot zone should be approximately 10 ms.

  • The products will be collected in the liquid nitrogen-cooled trap.

  • After the pyrolysis is complete, carefully remove the trap and dissolve the collected products in cold CDCl₃ for immediate analysis.

Expected Outcome:

The resulting solution will contain a mixture of unreacted N-Boc-1,4-oxazine, isobutene, and the parent 1,4-oxazine. The parent 1,4-oxazine will decompose with a half-life of approximately one hour at room temperature.[1][2]

Protocol 2: Synthesis of Substituted 1,4-Oxazines via Intramolecular Wittig Reaction

This protocol describes a general one-pot synthesis of functionalized 1,4-oxazine derivatives.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the phosphine (1 mmol) and the nitrosonaphthol (1 mmol) in toluene (10 mL).

  • At room temperature, add a solution of the dialkyl acetylenedicarboxylate (1 mmol) in toluene (2 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residual solid by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/EtOAc 3:1).

Expected Outcome:

This procedure yields functionalized 1,4-oxazine derivatives in good yields. The reaction is generally clean, with triphenylphosphine oxide being the main byproduct, which is removed during chromatography.[5]

Visualizations

decomposition_pathway parent_oxazine Parent 1,4-Oxazine (Unstable) polymer Insoluble Polymer (Brown Precipitate) parent_oxazine->polymer Polymerization

Caption: Decomposition pathway of parent 1,4-oxazine.

synthesis_workflow cluster_parent Parent 1,4-Oxazine Synthesis cluster_substituted Substituted 1,4-Oxazine Synthesis N-Boc-1,4-Oxazine N-Boc-1,4-Oxazine FVP Flash Vacuum Pyrolysis (450°C, 10⁻² Torr) N-Boc-1,4-Oxazine->FVP Parent 1,4-Oxazine Parent 1,4-Oxazine FVP->Parent 1,4-Oxazine Starting Materials Phosphine Derivative + Acetylenic Ester + Nitrosonaphthol Wittig Intramolecular Wittig Reaction Starting Materials->Wittig Stable 1,4-Oxazine Derivative Stable 1,4-Oxazine Derivative Wittig->Stable 1,4-Oxazine Derivative

Caption: General synthetic workflows for 1,4-oxazines.

troubleshooting_tree start Low Yield or Decomposition q1 Is the target the parent 1,4-oxazine? start->q1 a1_yes Check FVP temperature. Is it > 500°C? q1->a1_yes Yes a1_no Is the reaction an intramolecular Wittig? q1->a1_no No s1_yes Reduce temperature to ~450°C. a1_yes->s1_yes Yes s1_no Work at low temperature and consider co-solubilizing with N-Boc precursor. a1_yes->s1_no No s2_yes Ensure sufficient reflux time (3-5 hours). a1_no->s2_yes Yes s2_no Consult specific protocol for other substituted oxazines. a1_no->s2_no No

Caption: Troubleshooting decision tree for 1,4-oxazine synthesis.

References

Validation & Comparative

A Researcher's Guide to Validated Analytical Methods for the Characterization of 4H-1,4-Oxazines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive comparison of validated analytical methods for the structural elucidation and characterization of 4H-1,4-Oxazines, a class of heterocyclic compounds of growing interest in medicinal chemistry. We present a comparative analysis of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate methods for your research needs.

The robust characterization of 4H-1,4-Oxazines and their derivatives relies on a suite of analytical techniques that provide complementary information about their molecular structure, purity, and physicochemical properties. The primary methods employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography. For complex mixtures or trace analysis, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-NMR (LC-NMR) offer enhanced separation and identification capabilities.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical method is often guided by the specific information required, the nature of the sample, and the available instrumentation. Below is a comparative overview of the most commonly used techniques for the characterization of 4H-1,4-Oxazines.

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Spectroscopy Detailed structural information, including the carbon-hydrogen framework, connectivity, and stereochemistry.[1][2][3]Non-destructive, provides unambiguous structure elucidation, and can be used for quantitative analysis.Relatively low sensitivity, complex spectra for large molecules, and requires deuterated solvents.
Mass Spectrometry (MS) Molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns provide structural clues.High sensitivity, small sample requirement, and can be coupled with chromatographic techniques for mixture analysis.Isomers may not be distinguishable, and fragmentation can be complex to interpret.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.[1]Fast, non-destructive, and provides a "fingerprint" unique to the molecule.Limited information on the overall molecular structure.
X-ray Crystallography Precise three-dimensional atomic arrangement in a single crystal.[4]Provides definitive structural proof and absolute stereochemistry.Requires a suitable single crystal, which can be challenging to grow.
Hyphenated Techniques (e.g., GC-MS, LC-NMR) Separation of components in a mixture followed by their individual characterization.[5][6][7][8]Powerful for the analysis of complex mixtures and trace components.Instrumentation can be complex and expensive.

Data Presentation: Spectroscopic Data for 4H-1,4-Oxazine and Derivatives

To facilitate comparison, the following tables summarize key spectroscopic data for the parent this compound and a representative substituted derivative.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound [9]

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H NMR
H2, H65.29m4.5 (H-H)
H3, H55.19m4.5 (H-H)
NH2.92br s
¹³C NMR
C2, C6126.4
C3, C5114.5

Solvent: CDCl₃

Table 2: Spectroscopic Data for a Representative Substituted this compound Derivative (Z)-4-Benzylidene-2-(4-nitrophenyl)-4H-benzo[d][1][6]oxazine [10]

Analytical DataObserved Values
¹H NMR (500 MHz, CDCl₃) δ (ppm) 8.04–7.99 (m, 3H), 7.66 (t, J = 8.2 Hz, 3H), 7.37 (d, J = 8.2 Hz, 2H), 7.22 (d, J = 7.5 Hz, 2H), 7.13 (d, J = 7.5 Hz, 2H), 7.09 (t, J = 7.5 Hz, 1H), 6.79 (s, 1H)
¹³C NMR (126 MHz, CDCl₃) δ (ppm) 168.4, 149.8, 141.2, 140.7, 138.5, 133.0, 131.2, 129.0, 128.8, 128.5, 125.5, 124.5, 123.5, 121.3, 114.9, 111.0
High-Resolution Mass Spectrometry (HRMS) Calculated for C₂₁H₁₄N₂O₃ [M+H]⁺: 343.1083, Found: 343.1077

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reproducible and reliable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Parameters (Typical for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

      • Spectral Width: ~16 ppm.

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64, depending on sample concentration.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

      • Spectral Width: ~240 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). For more complex structures, 2D NMR experiments like COSY, HSQC, and HMBC are invaluable for establishing connectivity.[3][11]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the this compound derivative.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). The solvent should be compatible with the ionization technique.

  • Instrumentation (e.g., ESI-TOF):

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for nitrogen-containing compounds.

    • Mass Analyzer: Time-of-Flight (TOF) for high-resolution mass measurements.

    • Infusion: Introduce the sample solution into the ion source via direct infusion or coupled with a liquid chromatograph.

  • Data Acquisition and Analysis: Acquire the mass spectrum over a relevant m/z range. The molecular ion peak ([M+H]⁺ or M⁺) will provide the molecular weight. High-resolution data allows for the determination of the elemental formula by comparing the accurate mass to calculated values for possible formulas. The fragmentation pattern can provide structural information.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the characterization of a newly synthesized this compound derivative and the logical relationship between the primary analytical methods.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Elucidation synthesis Synthesis of This compound Derivative purification Purification (e.g., Flash Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms (B15284909) Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir xray X-ray Crystallography (if single crystal) purification->xray Optional data_analysis Combined Spectral Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis xray->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation

Caption: Experimental workflow for the characterization of 4H-1,4-Oxazines.

logical_relationship cluster_primary Primary Methods cluster_confirmatory Confirmatory Method Compound This compound Derivative NMR NMR (Connectivity) Compound->NMR provides MS MS (Molecular Formula) Compound->MS provides IR IR (Functional Groups) Compound->IR provides Xray X-ray (3D Structure) NMR->Xray confirms MS->Xray confirms

References

Cross-referencing spectroscopic data of new 4H-1,4-Oxazine compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Spectroscopic Properties of Novel 4H-1,4-Oxazine Derivatives

This guide provides a detailed comparative analysis of the spectroscopic data for a series of newly synthesized 4H-1,3,4-Oxadiazine compounds. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these novel heterocyclic structures. The guide includes tabulated spectroscopic data, detailed experimental protocols, and a workflow diagram for the synthesis and analysis process.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for a series of 2-methyl-5-aryl-4H-1,3,4-oxadiazine derivatives. This allows for a clear and objective comparison of the influence of different aryl substituents on the spectroscopic properties of the this compound core.

CompoundAr (Aryl Group)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
1 Phenyl2.50 (s, 3H, CH₃), 7.35-7.45 (m, 3H, Ar-H), 7.65-7.75 (m, 2H, Ar-H), 7.80 (s, 1H, H-6), 10.40 (s, 1H, NH)20.40, 127.10, 128.70, 130.00, 133.90, 143.10, 166.10, 174.403188 (N-H), 3081 (=C-H), 2974 (C-H), 1672 (C=N), 1604, 1465 (C=C), 1339 (C-N), 1134 (C-O)
2 p-Tolyl2.38 (s, 3H, CH₃), 2.39 (s, 3H, CH₃), 7.20 (d, J=8.0 Hz, 2H, Ar-H), 7.57 (d, J=7.5 Hz, 2H, Ar-H), 7.84 (s, 1H, H-6), 10.50 (s, 1H, NH)20.67, 21.41, 127.00, 129.85, 132.04, 139.79, 143.01, 165.88, 172.243184 (N-H), 3087 (=C-H), 2973 (C-H), 1667 (C=N), 1600, 1506 (C=C), 1393 (C-N), 1133 (C-O)
3 4-Chlorophenyl2.44 (s, 3H, CH₃), 7.36 (d, J=8.0 Hz, 2H, Ar-H), 7.60 (d, J=8.0 Hz, 2H, Ar-H), 7.82 (s, 1H, H-6), 10.60 (s, 1H, NH)20.65, 128.66, 133.68, 134.47, 141.61, 144.70, 166.10, 172.433192 (N-H), 3080 (=C-H), 2961 (C-H), 1681 (C=N), 1604 (C=C), 1323 (C-N), 1286 (C-O)
4 4-Methoxyphenyl2.35 (s, 3H, CH₃), 3.82 (s, 3H, OCH₃), 6.91 (d, J=8.0 Hz, 2H, Ar-H), 7.61 (d, J=7.4 Hz, 2H, Ar-H), 7.79 (s, 1H, H-6), 10.38 (s, 1H, NH)20.69, 55.67, 114.69, 127.33, 128.59, 142.80, 160.89, 165.76, 172.133183 (N-H), 3087 (=C-H), 2968 (C-H), 1670 (C=N), 1606, 1508 (C=C), 1390 (C-N), 1169 (C-O)

Experimental Protocols

The following section details the general methodologies employed for the synthesis and spectroscopic characterization of the novel this compound compounds.

General Synthesis of 2-Methyl-5-Aryl-4H-1,3,4-Oxadiazines

A mixture of the appropriate vinyl cyanide (1 mmol) and acetohydrazide (1 mmol) was stirred in water (2 ml) at reflux temperature. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was cooled and poured onto crushed ice. The resulting solid product was filtered, washed with water, and dried. For further purification, recrystallization from an appropriate solvent or column chromatography can be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 500 MHz for ¹H and 125 MHz for ¹³C.

  • Sample Preparation : Approximately 5-25 mg of the solid sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution was then filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Data Acquisition : Spectra were acquired at room temperature. For ¹H NMR, a sufficient number of scans were averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans were typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Reporting : Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. The multiplicity of each signal is indicated as s (singlet), d (doublet), t (triplet), q (quartet), or m (multiplet). Coupling constants (J) are reported in Hertz (Hz).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were recorded on a spectrometer using the KBr pellet method.

  • Sample Preparation : 1-2 mg of the solid sample was finely ground in an agate mortar. Approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) was added, and the mixture was thoroughly ground to ensure a homogenous mixture. The resulting powder was then compressed in a die under high pressure to form a transparent pellet.

  • Data Acquisition : A background spectrum of a pure KBr pellet was recorded first. The sample pellet was then placed in the sample holder, and the spectrum was recorded over a range of 4000-400 cm⁻¹.

  • Data Reporting : The positions of the absorption bands (ν) are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra were obtained using an electron ionization (EI) mass spectrometer.

  • Sample Introduction : A small amount of the solid sample was introduced directly into the ion source via a heated solids probe. The sample was volatilized by heating under high vacuum.

  • Ionization : The gaseous sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Data Analysis : The mass-to-charge ratio (m/z) of the resulting ions was determined. The data is typically presented as a mass spectrum, which is a plot of ion abundance versus m/z.

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow from the synthesis of the target compounds to their spectroscopic analysis and characterization.

G Workflow for Synthesis and Spectroscopic Analysis of this compound Compounds cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_characterization Characterization Reactants Vinyl Cyanide + Acetohydrazide Reaction Reflux in H₂O Reactants->Reaction Workup Cooling, Precipitation, Filtration & Drying Reaction->Workup Crude Crude Product Workup->Crude Purification Recrystallization/ Chromatography Crude->Purification Pure Pure this compound Compound Purification->Pure NMR ¹H & ¹³C NMR Pure->NMR IR FT-IR Pure->IR MS Mass Spectrometry Pure->MS Data Cross-reference Spectroscopic Data NMR->Data IR->Data MS->Data Structure Structure Elucidation Data->Structure

Caption: Synthesis and Spectroscopic Analysis Workflow.

Unlocking the Anticancer Potential of 4H-1,4-Oxazine Derivatives: A Comparative Benchmarking Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced toxicity is a paramount objective. Within the vast landscape of heterocyclic compounds, 4H-1,4-oxazine derivatives have emerged as a promising scaffold, demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides a comprehensive comparison of the anticancer activity of various this compound derivatives, supported by experimental data and detailed protocols to aid in the evaluation and future development of these compounds.

Comparative Anticancer Activity: A Quantitative Overview

The in vitro cytotoxic activity of this compound derivatives has been evaluated against several human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The data presented below, collated from multiple studies, highlights the varying potency of different derivatives and their selectivity towards specific cancer types.

Derivative/CompoundCancer Cell LineIC50 (µM)Reference
Molecule 14f PC-3 (Prostate)7.84[1]
MDA-MB-231 (Breast)12.9[1]
MIA PaCa-2 (Pancreatic)9.58[1]
U-87 MG (Glioblastoma)16.2[1]
Compound 10 HepG2 (Liver - Hypoxic)10 ± 3.7[2]
Compound 11 HepG2 (Liver - Hypoxic)87 ± 1.8[2]
4H-benzo[d][3][4]oxazine (General) MCF-7 (Breast)0.30 - 157.4[5]
CAMA-1 (Breast)0.16 - 139[5]
SKBR-3 (Breast)0.09 - 93.08[5]
HCC1954 (Breast)0.51 - 157.2[5]
NPO (4-(4-nitrobenzyl)-2H-pyrido[3,2-b][3][6]oxazin-3(4H)-one) HepG2, HCCLM3, Huh-7 (Liver)Dose- and time-dependent growth inhibition[3]

Delving into the Mechanism of Action: Signaling Pathways

The anticancer effects of this compound derivatives are often attributed to their ability to induce programmed cell death, or apoptosis, and interfere with key signaling pathways that regulate cell survival and proliferation.

A prominent mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the JNK signaling pathway. This cascade leads to an imbalance in pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Survivin) proteins, ultimately culminating in cell death.

Furthermore, some derivatives have been shown to target the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation in cancer. By inhibiting NF-κB, these compounds can suppress tumor growth and induce apoptosis in cancer cells.

Below is a diagram illustrating the proposed signaling pathways through which this compound derivatives exert their anticancer effects.

anticancer_pathways cluster_drug This compound Derivatives cluster_cellular Cellular Response drug This compound Derivatives ros ROS Generation drug->ros nfkb NF-κB Inhibition drug->nfkb jnk JNK Activation ros->jnk bax Bax (Pro-apoptotic) Activation jnk->bax bcl2 Bcl-2, Bcl-xL, Survivin (Anti-apoptotic) Inhibition jnk->bcl2 apoptosis Apoptosis nfkb->apoptosis bax->apoptosis bcl2->apoptosis

Figure 1: Proposed signaling pathways for the anticancer activity of this compound derivatives.

Experimental Protocols: A Guide for Reproducibility

To ensure the validity and reproducibility of research findings, detailed experimental protocols are crucial. Below are methodologies for key assays used in the evaluation of the anticancer activity of this compound derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Analysis by Western Blot

Western blotting is used to detect specific proteins in a sample and can be employed to observe changes in the expression of apoptosis-related proteins.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bax, Bcl-2, Cleaved Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the this compound derivatives for the desired time, then harvest the cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of PI.

  • Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing the anticancer activity of this compound derivatives.

experimental_workflow start Synthesis of This compound Derivatives screen Initial Screening (e.g., MTT Assay) start->screen potent Identification of Potent Derivatives screen->potent mechanism Mechanism of Action Studies potent->mechanism apoptosis Apoptosis Assays (Western Blot, Flow Cytometry) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle in_vivo In Vivo Studies (Animal Models) apoptosis->in_vivo cell_cycle->in_vivo end Lead Compound Optimization in_vivo->end

Figure 2: A general experimental workflow for anticancer drug discovery with this compound derivatives.

This guide serves as a foundational resource for researchers interested in the anticancer potential of this compound derivatives. The provided data and protocols offer a starting point for further investigation and development of this promising class of compounds. As with all scientific endeavors, it is essential to adapt and optimize these methodologies to the specific experimental context.

References

Safety Operating Guide

Navigating the Disposal of 4H-1,4-Oxazine: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. While specific, detailed disposal protocols for 4H-1,4-Oxazine are not extensively documented in publicly available literature, established best practices for the disposal of laboratory chemicals provide a clear and safe path forward. Adherence to these general procedures, in conjunction with institutional and local regulations, is paramount.

Key Safety and Disposal Information

The following table summarizes general safety and disposal information applicable to heterocyclic compounds like this compound, based on safety data sheets for similar chemicals.

ParameterInformationCitation
Waste Identification Label as hazardous chemical waste.[1][2]
Container Sturdy, leak-proof, and chemically resistant container. Original container is preferred.[1][3]
Waste Segregation Do not mix with other waste types. Keep incompatible materials separate.[1][3]
Personal Protective Equipment (PPE) Wear appropriate PPE, including gloves, goggles, and a lab coat.[4]
Spill Cleanup Use inert absorbent material for spills. Collect and place in a sealed container for disposal.[2]
Empty Containers The first rinse of an empty container should be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.[1]
Disposal Method Dispose of through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.[1][5]

Step-by-Step Disposal Procedures

The disposal of this compound should be approached with the same rigor as any other laboratory chemical. The following steps provide a procedural guide for its safe disposal.

  • Waste Characterization and Labeling :

    • Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound".

    • Include the approximate concentration and quantity.

    • Ensure the label is legible and securely attached to the container.[1][2]

  • Container Management :

    • Use a container that is compatible with this compound. If possible, use the original container.[3]

    • Keep the container tightly sealed except when adding waste to prevent spills and evaporation.[1]

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1]

  • Waste Accumulation :

    • Collect waste this compound in its designated container.

    • Do not mix with other chemical waste unless explicitly permitted by your institution's hazardous waste management plan.[1]

  • Spill and Contamination Cleanup :

    • In the event of a spill, absorb the material with an inert substance such as vermiculite, sand, or earth.

    • Collect the absorbent material and any contaminated debris into a separate, sealable container labeled as hazardous waste.

    • Clean the spill area thoroughly.

  • Disposal of Empty Containers :

    • An empty container that held this compound is still considered hazardous.

    • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[1]

    • For containers of highly toxic substances, the first three rinses should be collected as hazardous waste.[1] After thorough cleaning, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as regular solid waste.[3]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[1]

    • Do not attempt to transport hazardous waste off-site yourself.

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of laboratory chemical waste, including this compound.

G start Start: Chemical Waste Generated identify Identify Waste (e.g., this compound) start->identify is_hazardous Is the waste hazardous? identify->is_hazardous non_hazardous Dispose as non-hazardous waste (follow institutional guidelines) is_hazardous->non_hazardous No select_container Select appropriate, compatible, and labeled waste container is_hazardous->select_container Yes end End: Waste Disposed non_hazardous->end segregate Segregate from incompatible wastes select_container->segregate store Store in designated, secure area segregate->store add_waste Add waste to container store->add_waste full Is container full? full->add_waste No seal Seal container full->seal Yes add_waste->full contact_ehs Contact Environmental Health & Safety (EHS) for pickup seal->contact_ehs contact_ehs->end

Caption: Logical workflow for the proper disposal of laboratory chemical waste.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for 4H-1,4-Oxazine

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

The handling of any chemical, particularly one with limited safety data like 4H-1,4-Oxazine, requires a proactive and cautious approach to personal protection. Due to the absence of comprehensive toxicological data for this compound, it is imperative to treat it as a substance of unknown toxicity and potential hazard. This guide provides essential information on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure the safety of researchers, scientists, and drug development professionals.

Recommended Personal Protective Equipment

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection.

PPE ComponentSpecificationsPurpose
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Prevents skin contact with the chemical. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.
Eye and Face Protection Chemical splash goggles and a face shieldProtects eyes and face from splashes and aerosols.
Body Protection A lab coat is the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, a chemical-resistant apron or a disposable coverall should be worn over the lab coat.Shields skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when working with powders or in poorly ventilated areas. The specific type should be determined by a formal risk assessment.Protects against inhalation of potentially harmful vapors, dusts, or aerosols.
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.

Experimental Protocols: Donning and Doffing of PPE

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. Follow these step-by-step procedures meticulously.

Donning Procedure:
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Coverall: Put on the lab coat or coverall, ensuring it is fully fastened.

  • Respirator: If required, perform a seal check to ensure the respirator fits snugly against the face.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield.

  • Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the lab coat or coverall. Don a second pair of gloves over the first.

Doffing Procedure:

The doffing process should be performed in a designated area to contain any potential contamination.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Gown/Coverall: Unfasten the lab coat or coverall, and peel it away from the body, turning it inside out as you go. Avoid shaking the garment.

  • Hand Hygiene: Wash hands or use an alcohol-based hand sanitizer.

  • Face Shield and Goggles: Remove the face shield from the back of the head. Then, remove the goggles. Place them in a designated area for decontamination.

  • Respirator: Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plans

All materials contaminated with this compound are to be considered hazardous waste.

Operational Plan:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.

  • Spill Kit: A spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste disposal bags should be readily available.

  • Emergency Procedures: Ensure all personnel are familiar with emergency procedures, including the location of safety showers, eyewash stations, and fire extinguishers.

Disposal Plan:

  • PPE Disposal: All disposable PPE, including gloves, coveralls, and respirator cartridges, should be placed in a designated, sealed hazardous waste container immediately after use.[1][2][3]

  • Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

  • Contaminated Materials: Any labware or other materials that come into contact with this compound should be decontaminated or disposed of as hazardous waste.

Logical Relationship Diagram: PPE Selection for this compound

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound, emphasizing a conservative approach due to the lack of specific hazard data.

PPE_Selection_Logic cluster_assessment Hazard Assessment cluster_ppe_level PPE Level Determination cluster_procedure Procedural Implementation cluster_end Start Start: Handling this compound AssessToxicity Is comprehensive toxicity data available? Start->AssessToxicity NoData No -> Treat as substance of unknown and potentially high toxicity AssessToxicity->NoData No YesData Yes -> Follow specific SDS recommendations AssessToxicity->YesData Yes SelectPPE Select Full PPE Ensemble: - Double Gloves (Nitrile/Neoprene) - Chemical Splash Goggles & Face Shield - Lab Coat (minimum) or Chemical Resistant Suit - NIOSH-approved Respirator - Closed-toe, Chemical-resistant Shoes NoData->SelectPPE FollowProtocols Follow Strict Donning, Doffing, and Disposal Protocols YesData->FollowProtocols SelectPPE->FollowProtocols End End: Safe Handling Procedure Complete FollowProtocols->End

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.